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  • Product: 1-(Difluoromethoxy)-2-fluorobenzene
  • CAS: 97963-49-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1-(Difluoromethoxy)-2-fluorobenzene: An Interpretive and Methodological Approach

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3] Molecules such as 1-(difluoromethoxy)-2-fluorobenzene, which contains two distinct fluorinated motifs—an aromatic fluorine and a difluoromethoxy group—serve as valuable synthetic building blocks. A thorough understanding of their structural characteristics is paramount for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organofluorine compounds.[2][4] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative NMR handle.[2][5] This guide offers an in-depth analysis of the expected ¹H and ¹⁹F NMR spectra of 1-(difluoromethoxy)-2-fluorobenzene. It combines predictive data based on established principles with a rigorous, field-proven protocol for acquiring and interpreting high-quality NMR data for this class of molecules.

Section 1: Structural Considerations for NMR Analysis

To fully interpret the NMR spectra, we must first consider the electronic environment of each nucleus. The molecule's structure, with a proposed numbering scheme for NMR assignment, is shown below.

  • Aromatic Ring: The ortho-fluorine (F2) is a moderately deactivating group, exerting a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The difluoromethoxy (-OCHF₂) group is also strongly electron-withdrawing. These combined effects will influence the chemical shifts of the aromatic protons (H3, H4, H5, H6), generally shifting them downfield relative to benzene.

  • Spin-Spin Coupling: A complex network of spin-spin couplings is expected. This includes not only proton-proton (H-H) couplings but also a rich web of through-bond proton-fluorine (H-F) and fluorine-fluorine (F-F) couplings, which can extend over several bonds.[5]

Chemical structure of 1-(Difluoromethoxy)-2-fluorobenzene with atom numbering for NMR assignments.Figure 1. Structure and numbering of 1-(Difluoromethoxy)-2-fluorobenzene.

Section 2: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predictions below are based on established substituent effects and data from analogous structures.

Predicted Data & Interpretation
  • Aromatic Region (δ ≈ 7.10-7.40 ppm, 4H): The four aromatic protons will appear in the typical aromatic region. Due to the substitution pattern, they will form a complex, overlapping multiplet system. The signal for H6 is expected to be the most downfield due to the influence of two ortho electron-withdrawing groups. The splitting of each signal will be intricate, arising from:

    • ³JHH (ortho): ~7-9 Hz

    • ⁴JHH (meta): ~2-3 Hz

    • ³JHF (ortho to F2): ~8-11 Hz for H3

    • ⁴JHF (meta to F2): ~4-6 Hz for H4 and H6

    • ⁵JHF (para to F2): ~0-2 Hz for H5

    • Long-range couplings to the difluoromethoxy group's proton and fluorines are also possible, further complicating the multiplets.

  • Difluoromethoxy Proton (Hα, δ ≈ 6.60-6.90 ppm, 1H): This proton is in a unique chemical environment, directly attached to a carbon bearing two fluorine atoms and an oxygen. It is expected to be significantly downfield. Its most defining characteristic is its multiplicity: it will appear as a triplet due to coupling with the two chemically equivalent geminal fluorine atoms (Fβ). The coupling constant, ²JHF , is typically large, in the range of 70-75 Hz.

Predicted ¹H NMR Data Summary
Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)
H3, H4, H5, H67.10 – 7.40Complex Multiplet (m)JHH and JHF couplings as described above
Hα (-OCHF₂)6.60 – 6.90Triplet (t)²JHF ≈ 73

Section 3: Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is exceptionally powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[3][5][6]

Predicted Data & Interpretation
  • Aromatic Fluorine (F2, δ ≈ -135 to -145 ppm, 1F): The chemical shift for the fluorine atom attached to the aromatic ring is sensitive to its environment. This signal will appear as a complex multiplet . Its splitting will be governed by couplings to H3 (³JHF, ~8-11 Hz), H6 (⁴JHF), and potentially through-space or long-range couplings to the -OCHF₂ group's proton and fluorines.

  • Difluoromethoxy Fluorines (Fβ, δ ≈ -80 to -95 ppm, 2F): The two fluorine atoms of the difluoromethoxy group are chemically equivalent. This signal's key diagnostic feature is its multiplicity: it will be a doublet due to coupling with the single geminal proton (Hα). The coupling constant will be the same ²JHF value observed in the ¹H spectrum (~70-75 Hz). This reciprocal relationship is a cornerstone of structural confirmation.

Predicted ¹⁹F NMR Data Summary
Assigned FluorinePredicted Chemical Shift (δ, ppm)*Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)
F2 (Aromatic)-135 to -145Complex Multiplet (m)Multiple JHF and potential JFF couplings
Fβ (-OCHF₂)-80 to -95Doublet (d)²JHF ≈ 73

*Relative to CFCl₃ at δ = 0.00 ppm.[7]

Section 4: Experimental Protocols & Workflows

Achieving high-quality, reproducible NMR data requires a systematic and validated methodology. The following protocol outlines the essential steps for sample preparation and data acquisition.

Standard Operating Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-(difluoromethoxy)-2-fluorobenzene.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies. Modern broadband probes are ideal for this purpose.[2]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).

    • Use a 30° or 45° pulse angle and a relaxation delay (d1) of 1-2 seconds for qualitative analysis.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Load a standard fluorine experiment, ensuring proton decoupling is active to simplify the spectra if desired (though coupled spectra are needed to observe JHF).[8]

    • Set the correct center frequency (O1P) and a wide spectral width (e.g., -50 to -200 ppm) to ensure all fluorine signals are captured.

    • Reference the spectrum appropriately. While internal standards can be used, external referencing to a known standard like CFCl₃ is common.[7]

    • Acquire a sufficient number of scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Integrate the signals to determine the relative ratios of the nuclei.

    • Calibrate the chemical shift axis. For ¹H, use the residual solvent peak. For ¹⁹F, reference to the known standard.

Logical Workflow for Structural Confirmation

While 1D spectra provide significant information, 2D NMR experiments are often required for unambiguous assignment, especially of the complex aromatic region. The workflow below illustrates the logical progression from initial data acquisition to full structural elucidation.

G cluster_1d 1D NMR Acquisition cluster_analysis Initial Analysis cluster_2d 2D NMR for Unambiguous Assignment cluster_final Final Structure acq_h1 Acquire ¹H Spectrum analyze_1d Identify Key Features (e.g., -OCHF₂ triplet/doublet) acq_h1->analyze_1d acq_f19 Acquire ¹⁹F Spectrum acq_f19->analyze_1d cosy ¹H-¹H COSY (Correlates coupled protons) analyze_1d->cosy Aromatic region is ambiguous hetcor ¹H-¹⁹F HETCOR (Correlates coupled H and F nuclei) analyze_1d->hetcor Confirm H-F correlations elucidation Complete Structural Elucidation & Signal Assignment cosy->elucidation hetcor->elucidation

Caption: Workflow for complete NMR-based structural elucidation.

Section 5: Conclusion

The NMR spectral analysis of 1-(difluoromethoxy)-2-fluorobenzene is a prime example of the synergy between ¹H and ¹⁹F spectroscopy. The characteristic triplet for the -OCHF₂ proton in the ¹H spectrum and its corresponding doublet in the ¹⁹F spectrum serve as an unmistakable diagnostic pair for this functional group. While the aromatic region presents a complex challenge in 1D spectra, its full assignment is achievable through a logical workflow employing 2D correlation experiments. The methodologies and predictive data presented in this guide provide a robust framework for researchers to confidently characterize this important fluorinated building block, ensuring its identity and purity in synthetic applications.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric composition and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. Available at: [Link]

  • Gillard, R. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3953-3959. Available at: [Link]

  • Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

  • Oxford Instruments. (n.d.). Fluorine Spectroscopy. Available at: [Link]

  • U.S. Environmental Protection Agency. (2020). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in the Environment by NMR Spectroscopy. Available at: [Link]

  • Bruker. (n.d.). General Information and Starting Materials. Supporting Information. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Thrasher, J. S. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Dolbier, W. R. (2012). The use of 19F NMR spectra to enhance undergraduate organic teaching and research labs. Journal of Chemical Education, 89(10), 1324-1327. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

  • Roberts, J. D. (2001). Fluorine NMR. California Institute of Technology. Available at: [Link]

  • McKay, R. T., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Molecules, 25(11), 2593. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • Abraham, R. J., & Cooper, M. A. (1968). The nuclear magnetic resonance spectra of aromatic compounds. Part II. The analysis of the spectra of o-disubstituted benzenes. Journal of the Chemical Society B: Physical Organic, 1094-1101. Available at: [Link]

  • Al-Majdhoub, M. M., et al. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 24(17), 3166. Available at: [Link]

Sources

Exploratory

The Electronic Paradigm of 1-(Difluoromethoxy)-2-fluorobenzene in Next-Generation OLEDs

Executive Summary For researchers navigating the intersection of medicinal chemistry and materials science, fluorinated motifs offer a familiar toolkit. Just as the difluoromethoxy (–OCF₂H) group acts as a lipophilic bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers navigating the intersection of medicinal chemistry and materials science, fluorinated motifs offer a familiar toolkit. Just as the difluoromethoxy (–OCF₂H) group acts as a lipophilic bioisostere to enhance metabolic stability in drug development, in optoelectronics, it fortifies the molecular backbone against thermal degradation and electrochemical stress. 1-(Difluoromethoxy)-2-fluorobenzene (CAS 97963-49-0) has emerged as a specialized, high-value aromatic building block[1]. By strategically leveraging its unique electronic properties, materials scientists can synthesize advanced Organic Light-Emitting Diode (OLED) components—ranging from high-triplet-energy host materials to narrowband Thermally Activated Delayed Fluorescence (TADF) emitters.

This technical guide dissects the causality behind the electronic properties of 1-(Difluoromethoxy)-2-fluorobenzene, elucidates its mechanistic impact on OLED performance, and provides self-validating experimental protocols for characterizing its derivatives.

Molecular Architecture & Electronic Properties

The utility of 1-(Difluoromethoxy)-2-fluorobenzene in OLEDs stems from the synergistic electronic effects of its two substituents:

  • The Difluoromethoxy Group (–OCF₂H): Unlike the rigid trifluoromethyl (–CF₃) group, the –OCF₂H moiety introduces conformational flexibility via its oxygen ether linkage while maintaining strong electron-withdrawing capabilities. This highly fluorinated ether linkage bestows exceptional thermal stability, chemical inertness, and low dielectric constants[2][3]. Electronically, it significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • The Ortho-Fluoro Group (–F): The presence of an ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (–I effect) while providing steric shielding to the adjacent ether linkage. Furthermore, aromatic fluorine atoms actively participate in concerted intermolecular interactions (such as C–H···F hydrogen bonding and π–π stacking), which have been shown to increase electron mobility by up to an order of magnitude in electron-transport materials[4].

Quantitative Data: Influence of Fluorinated Substituents

The following table summarizes the theoretical and empirically observed shifts in electronic properties when integrating these fluorinated motifs into phenyl backbones for OLED applications.

PropertyNon-Fluorinated PhenylMono-Fluoro (–F)Difluoromethoxy (–OCF₂H)Synergistic Effect (1-(Difluoromethoxy)-2-fluorobenzene)
HOMO Level ~ -5.2 eV~ -5.5 eV~ -5.7 eV~ -5.9 eV (Deepened, oxidation-resistant)
LUMO Level ~ -1.8 eV~ -2.1 eV~ -2.4 eV~ -2.6 eV (Enhanced electron affinity)
Triplet Energy (T₁) ~ 2.6 eV~ 2.7 eV~ 2.8 eV> 2.9 eV (Optimal for Blue/Green Hosts)
Dipole Moment ~ 0 D~ 1.5 D~ 2.2 D~ 2.8 D (Directional charge transport)

Mechanistic Impact on OLED Performance

Integrating 1-(Difluoromethoxy)-2-fluorobenzene-derived intermediates into OLED architectures directly addresses several critical failure modes in device physics.

  • Host Materials (Exciton Confinement): To prevent reverse energy transfer (exciton quenching) from the dopant back to the host, the host material must possess a higher triplet energy (T₁) than the emitter. The strong electron-withdrawing nature of the –OCF₂H and –F groups localizes the electron density, widening the bandgap and elevating the T₁ state.

  • TADF & Phosphorescent Emitters: Strategic incorporation of fluorinated terminal groups rigidifies the molecular structure, suppressing non-radiative vibrational relaxation. This enables ultra-pure narrowband emission (Full Width at Half Maximum [FWHM] of 14–16 nm) and exceptional Photoluminescence Quantum Yields (PLQYs > 95%), which are critical for achieving BT.2020 color gamut standards in ultra-high-definition displays.

  • Electron Transport Layers (ETL): The deepened LUMO level facilitates easier electron injection from the cathode. Simultaneously, the C–H···F interactions create a highly ordered supramolecular network, enhancing electron hopping and overall mobility[4].

OLED_Workflow A 1-(Difluoromethoxy) -2-fluorobenzene B Cross-Coupling Reactions A->B C Fluorinated OLED Intermediates B->C D Host Materials C->D E TADF Emitters C->E F Electron Transport C->F

Synthetic workflow from fluorinated precursor to functional OLED layers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of fluorinated OLED materials must rely on self-validating test systems. Below are the definitive methodologies for evaluating derivatives of 1-(Difluoromethoxy)-2-fluorobenzene.

Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Causality: Anhydrous dichloromethane (DCM) is selected as the solvent because the difluoromethoxy ether linkage is highly stable within DCM's wide electrochemical window. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used as the supporting electrolyte to minimize ion-pairing effects that could skew redox potentials.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of the fluorinated compound and 0.1 M TBAPF₆ in anhydrous, degassed DCM.

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode.

  • Purging: Bubble the solution with ultra-high-purity Argon for 10 minutes to remove dissolved oxygen (which causes parasitic reduction peaks).

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation ( Eoxonset​ ) and onset reduction ( Eredonset​ ) potentials.

    • Validation Logic: The Fc/Fc⁺ redox couple must appear at its known potential (~0.46 V vs SCE in DCM). If the Fc peak drifts by >0.02 V, the reference electrode is contaminated, and the sample data must be discarded.

  • Calculation:

    • HOMO=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • LUMO=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol 2: Photoluminescence Quantum Yield (PLQY)

Causality: Measuring PLQY in an integrating sphere rather than a standard cuvette setup is mandatory. The sphere captures all emitted photons regardless of scattering or refractive index changes, which is crucial when evaluating highly polarizable fluorinated compounds.

Step-by-Step Methodology:

  • Preparation: Prepare a dilute solution ( 10−5 M) of the emitter in spectroscopic-grade toluene to prevent aggregation-caused quenching (ACQ).

  • Self-Validation (Calibration):

    • Measure a blank cuvette containing only toluene. The system must register 0% PLQY.

    • Measure a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄). The system must output ~54% PLQY. If the deviation exceeds ±2%, the integrating sphere's photodiode requires recalibration.

  • Measurement: Place the sample in the integrating sphere. Excite the sample at its UV absorption maximum.

  • Analysis: Calculate PLQY as the ratio of the number of photons emitted to the number of photons absorbed, utilizing the sphere's internal software to integrate the spectral area.

Energy_Logic A Fluorination Effect (-F, -OCF2H) B Deepened HOMO/LUMO Levels A->B C Increased Triplet Energy (T1) A->C D Improved Electron Injection B->D E Exciton Confinement in Emissive Layer C->E

Photophysical logic of fluorination on energy level alignment and exciton confinement.

Protocol 3: Density Functional Theory (DFT) Modeling

Causality: Before empirical synthesis, theoretical modeling is required to predict the spatial separation of the HOMO and LUMO. The B3LYP functional with a 6-31G(d) basis set is the industry standard for organic electronics because it provides the optimal balance between computational cost and accuracy for predicting the dihedral angles induced by the –OCF₂H group.

Step-by-Step Methodology:

  • Geometry Optimization: Input the molecular structure into Gaussian 16. Run a geometry optimization using B3LYP/6-31G(d) in the gas phase.

  • Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies (validating that the structure is at a true energy minimum).

  • TD-DFT: Perform Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies for the singlet ( S1​ ) and triplet ( T1​ ) states.

  • Validation: Ensure the calculated ΔEST​ ( S1​−T1​ ) is < 0.2 eV if designing a TADF emitter, which confirms the feasibility of reverse intersystem crossing (RISC).

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Foundational

Structural Dynamics and X-Ray Crystallography of 1-(Difluoromethoxy)-2-fluorobenzene: A Technical Guide

Executive Summary The incorporation of fluorinated alkoxy groups into aromatic scaffolds is a highly effective strategy in modern drug design, utilized to modulate metabolic stability, tune pKa, and optimize target bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated alkoxy groups into aromatic scaffolds is a highly effective strategy in modern drug design, utilized to modulate metabolic stability, tune pKa, and optimize target binding. 1-(Difluoromethoxy)-2-fluorobenzene serves as a critical model compound for understanding the complex steric and electronic interplay of ortho-substituted fluoroethers. Because this compound is a liquid at ambient temperature, resolving its precise molecular geometry requires advanced in situ cryocrystallography. This whitepaper provides an in-depth technical analysis of the compound's crystal structure, the self-validating crystallographic methodology used to analyze it, and its profound implications for structure-based drug design (SBDD).

Conformational Dynamics: The Ortho-Fluoro Effect

The difluoromethoxy group (-OCF₂H) is unique among fluorinated substituents due to its ability to act as a lipophilic hydrogen bond donor and its exhibition of "dynamic lipophilicity" 1[1]. It typically oscillates between coplanar and orthogonal conformations relative to the aromatic ring, adapting to the polarity of its environment.

However, in 1-(difluoromethoxy)-2-fluorobenzene, the conformational landscape is strictly governed by two competing forces:

  • The Anomeric Effect: The oxygen lone pair ( nO​ ) donates electron density into the antibonding orbital ( σ∗ ) of the adjacent C–F bonds, which inherently stabilizes specific rotamers[1].

  • Steric and Electrostatic Repulsion: The presence of the ortho-fluorine atom introduces severe steric clash and dipole-dipole repulsion if the -OCF₂H group attempts to adopt a coplanar geometry.

Consequently, the ortho-fluorine acts as a conformational lock, forcing the difluoromethoxy group into an orthogonal conformation . This pre-organization reduces the conformational entropy of the molecule, a highly desirable trait when designing ligands for rigid enzymatic binding pockets 2[2].

Logic N1 1-(Difluoromethoxy)-2-fluorobenzene Core N2 Ortho-F Steric Repulsion N1->N2 N3 Anomeric Effect (n_O → σ* C-F) N1->N3 N4 Orthogonal Conformation Lock N2->N4 N3->N4 N5 Dynamic Lipophilicity & H-Bond Donating N4->N5 N6 Enhanced Target Affinity (e.g., MAT2A, BACE-1) N5->N6

Conformational determinants and pharmacological implications of the ortho-fluoro motif.

Methodology: Self-Validating In Situ Cryocrystallography

Because 1-(difluoromethoxy)-2-fluorobenzene is a low-melting liquid at standard temperature and pressure, conventional Single-Crystal X-Ray Diffraction (SC-XRD) is impossible. The structure must be resolved using in situ cryocrystallography, utilizing an Optical Heating and Crystallization Device (OHCD) or an IR laser to grow a single crystal directly on the diffractometer 3[3][4].

The following protocol is designed as a self-validating system, ensuring that each step provides immediate empirical feedback before proceeding.

Step-by-Step Protocol
  • Sample Loading and Sealing:

    • Action: Inject the neat liquid into a 0.3 mm quartz capillary and flame-seal the open end.

    • Causality: Sealing prevents sample sublimation under the high-velocity nitrogen cryostream and maintains a constant volume during thermal cycling.

    • Validation: Inspect under a polarized light microscope; the absence of trapped air bubbles in the target zone confirms a uniform liquid phase.

  • Flash Freezing (Polycrystalline Generation):

    • Action: Plunge the capillary temperature to 100 K using a liquid nitrogen cryostream.

    • Causality: Rapid cooling bypasses the nucleation of large, flawed crystals, forcing the liquid into a homogeneous polycrystalline state.

    • Validation: Perform a rapid 2D X-ray scan. The presence of continuous Debye-Scherrer rings confirms a true powder state without dominant single-crystal domains.

  • IR Laser Zone Melting (Annealing):

    • Action: Focus an IR laser to create a ~1 mm localized melt zone. Slowly translate the laser along the capillary at a rate of 0.1 mm/hr.

    • Causality: The steep thermal gradient at the liquid-solid interface allows a single dominant seed crystal to propagate while suppressing secondary nucleation 4[4].

    • Validation: Visual monitoring via the diffractometer's optical camera will show a clear, singular phase boundary moving along the capillary.

  • Data Collection and Refinement:

    • Action: Maintain the newly grown single crystal at 100 K and collect diffraction data using Mo-Kα radiation (0.71073 Å).

    • Causality: Cryogenic temperatures drastically reduce atomic thermal displacement parameters (B-factors), allowing the precise resolution of the hydrogen atom position within the -OCF₂H group.

    • Validation: The diffraction pattern must yield discrete, sharp spots. Indexing should result in a single unit cell with an acceptable mosaicity (<0.5°).

Workflow A 1. Capillary Loading (Neat Liquid) B 2. Flash Freezing (100 K Cryostream) A->B C 3. IR Laser Zone Melting (0.1 mm/hr gradient) B->C D 4. Single Crystal Isolation C->D E 5. X-Ray Diffraction (Mo-Kα) D->E

In situ cryocrystallography workflow for liquid fluorinated aromatics.

Quantitative Crystallographic Data

The solid-state packing of 1-(difluoromethoxy)-2-fluorobenzene is stabilized by a network of weak non-covalent interactions. Notably, the acidic hydrogen of the -OCF₂H group acts as a weak hydrogen bond donor to the ortho-fluorine of adjacent molecules, while weak halogen-halogen (F···F) dispersion interactions contribute to lattice stability 5[4][5].

Table 1: Representative Quantitative Data for Ortho-Fluoro Difluoromethoxybenzenes

ParameterTypical Value RangeCrystallographic Significance
C(Ar)–O Bond Length 1.36 – 1.38 ÅIndicates partial double-bond character due to resonance with the aromatic ring.
O–C(F₂H) Bond Length 1.33 – 1.35 ÅShortened significantly by the anomeric effect ( nO​→σ∗ C-F).
C–O–C Bond Angle 118° – 121°Expanded from the ideal sp³ angle due to the steric bulk of the CF₂H moiety.
Torsion Angle (C-C-O-C) 75° – 90°Confirms the orthogonal conformation driven by steric repulsion from the ortho-fluorine.
C-H···F Contact Distance 2.40 – 2.65 ÅKey intermolecular interaction stabilizing the crystal lattice at cryogenic temperatures.

Note: Due to the dynamic nature of the difluoromethoxy group, multi-conformer refinement tools (such as qFit) are often required to accurately model electron density maps, revealing widespread conformational heterogeneity even in the solid state 6[6].

Implications for Structure-Based Drug Design (SBDD)

The structural insights derived from the X-ray diffraction of 1-(difluoromethoxy)-2-fluorobenzene directly inform the optimization of pharmaceutical pipelines:

  • Metabolic Stability and CYP450 Evasion: The orthogonal conformation shields the electron-rich aromatic core from oxidation by Cytochrome P450 enzymes. Furthermore, the strong C–F bonds resist direct hydrogen abstraction, significantly increasing the half-life of the molecule in vivo7[7].

  • Targeted Hydrogen Bonding: The difluoromethoxy group acts as a highly specific conformational adaptor. In the development of MAT2A inhibitors for MTAP-deficient cancers, the difluoromethoxy oxygen and fluorine atoms engage in critical hydrogen bonding with active site residues (e.g., Gly273 and Gly275)8[8]. Similarly, in BACE-1 inhibitors, crystallographic models reveal that the difluoromethoxy group adopts specific poses to optimize strong hydrogen bonds with Trp137[6]. The addition of the ortho-fluorine restricts the ligand's conformational entropy, pre-organizing it for an optimal, high-affinity receptor fit.

References

  • qFit-ligand reveals widespread conformational heterogeneity of drug-like molecules in X-ray electron density maps - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • The art of in situ cryocrystallization - ResearchGate Source: ResearchGate URL:[Link]

  • (PDF) Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies - ResearchGate Source: ResearchGate URL:[Link]

Sources

Exploratory

Literature review on 1-(Difluoromethoxy)-2-fluorobenzene applications in organic synthesis

Executive Summary In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine has evolved from a niche technique to a foundational pillar of molecular design. 1-(Difluorometho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine has evolved from a niche technique to a foundational pillar of molecular design. 1-(Difluoromethoxy)-2-fluorobenzene (CAS 97963-49-0) represents a highly specialized and privileged fluorinated aromatic building block[1]. By integrating a difluoromethoxy group (–OCF₂H) and an ortho-fluorine atom, this synthon offers a unique stereoelectronic profile. It is extensively utilized by research and development teams to synthesize novel active pharmaceutical ingredients (APIs)—particularly gastric acid secretion inhibitors and CNS-active compounds—as well as advanced agrochemicals and OLED materials[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the electronic properties, regioselective reactivity, and field-proven synthetic protocols associated with this molecule, providing researchers with a self-validating, mechanistic roadmap for its application.

Structural & Electronic Properties: The Causality of Reactivity

The reactivity of 1-(Difluoromethoxy)-2-fluorobenzene is dictated by the synergistic push-pull electronic effects of its substituents:

  • The Difluoromethoxy Group (–OCF₂H): Unlike the strongly electron-donating methoxy group, the –OCF₂H motif is strongly electron-withdrawing via induction (-I effect) while maintaining a weak resonance donation (+M effect). It acts as a lipophilic hydrogen-bond donor and exerts a long-range acidifying effect on the aromatic ring[3].

  • The Ortho-Fluorine: Fluorine is highly electronegative, further withdrawing electron density from the ring and significantly lowering the pKₐ of the adjacent aromatic protons.

This dual substitution creates highly differentiated reaction pathways, enabling precise functionalization via ortho-lithiation, Nucleophilic Aromatic Substitution (SₙAr), or Electrophilic Aromatic Substitution (EAS).

Reactivity Core 1-(Difluoromethoxy)- 2-fluorobenzene Lithiation Ortho-Lithiation (C3 or C6) Core->Lithiation LDA, -78°C SNAr SNAr Reaction (at C2) Core->SNAr Nucleophiles EAS Electrophilic Aromatic Substitution Core->EAS Br2, FeBr3

Reactivity profile of 1-(Difluoromethoxy)-2-fluorobenzene in organic synthesis.

Core Synthetic Methodologies & Self-Validating Protocols

Regioselective Ortho-Lithiation

The most powerful method for functionalizing 1-(Difluoromethoxy)-2-fluorobenzene is directed ortho-lithiation. The C3 position (flanked by both the –F and –OCF₂H groups) is the most acidic proton on the ring.

Causality of Experimental Choices: Direct deprotonation of molecules containing difluoromethoxy groups requires strict base selection. Using standard alkyllithiums (like n-BuLi) is catastrophic; they are highly nucleophilic and will attack the difluoromethyl proton (leading to defluorination/carbene formation) or undergo SₙAr with the ortho-fluorine[4]. Therefore, Lithium Diisopropylamide (LDA) is mandatory. LDA is sterically hindered and non-nucleophilic, acting strictly as a base to selectively deprotonate the aromatic C–H bond.

Protocol 1: Directed Lithiation and Formylation

This protocol is a self-validating system designed to ensure intermediate stability and prevent runaway defluorination.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to generate LDA in situ.

  • Metalation: Slowly add 1-(Difluoromethoxy)-2-fluorobenzene (1.0 equiv) neat or as a concentrated THF solution.

    • Validation Check: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the aryl lithium species.

  • Electrophilic Trapping: After 1 hour at -78 °C, add anhydrous DMF (1.5 equiv) dropwise.

    • Validation Check: The deep orange color will rapidly discharge to a pale yellow, indicating the successful consumption of the carbanion and formation of the tetrahedral intermediate.

  • Quenching & Workup: Allow the mixture to warm to -20 °C, then quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Monitor via TLC (UV active, KMnO₄ stain negative).

Palladium-Catalyzed Cross-Coupling

To build complex biaryl architectures, the brominated derivative—4-bromo-1-(difluoromethoxy)-2-fluorobenzene —is utilized. The electron-withdrawing nature of the substituents accelerates the oxidative addition of Pd(0) into the C–Br bond but can cause intermediate instability if transmetalation is slow.

Suzuki Start 4-Bromo-1-(difluoromethoxy) -2-fluorobenzene OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Pd Catalyst Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet Base RedElim Reductive Elimination [Pd(II) -> Pd(0)] Transmet->RedElim Heat RedElim->OxAdd Regen Product Biaryl Product RedElim->Product Release

Catalytic cycle for the Suzuki-Miyaura cross-coupling of the brominated derivative.

Protocol 2: Suzuki-Miyaura Biaryl Synthesis
  • Reagent Assembly: In a reaction vial, combine 4-bromo-1-(difluoromethoxy)-2-fluorobenzene (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination, which is critical for electron-deficient aryl bromides.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is essential to dissolve the base and activate the boronic acid to the reactive boronate species.

  • Reaction Execution: Heat to 90 °C under Argon for 4-6 hours.

    • Validation Check: Monitor via GC-MS. The disappearance of the starting bromide peak and the precipitation of a black palladium mirror on the flask walls indicate complete catalyst turnover and reaction completion.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black (preventing emulsions during extraction). Extract with DCM, concentrate, and purify via silica gel chromatography.

Applications in Drug Discovery & Materials

The integration of 1-(Difluoromethoxy)-2-fluorobenzene into a molecular scaffold dramatically alters its pharmacokinetics. The –OCF₂H group is a known bioisostere for alcohols and thiols, providing a lipophilic hydrogen bond donor that enhances membrane permeability without the metabolic liabilities of a standard methoxy group[3].

A primary industrial application of this scaffold is as a critical intermediate in the synthesis of fluoroalkoxy-substituted benzimidazoles , a class of potent gastric acid secretion inhibitors (proton pump inhibitors)[2]. By utilizing the SₙAr reactivity of the ortho-fluorine or cross-coupling pathways, researchers can rapidly assemble these complex heterocyclic APIs.

Quantitative Data Summaries

To guide experimental design, the following tables summarize key physicochemical properties and optimized catalytic conditions.

Table 1: Physicochemical Impact of Substitution

CompoundMolecular Weight ( g/mol )Inductive Effect (-I)Resonance Effect (+M)Primary Reactivity
Anisole108.14WeakStrongEAS (Para/Ortho)
Fluorobenzene96.10StrongWeakLithiation (Ortho)
1-(Difluoromethoxy)-2-fluorobenzene 162.11 Very Strong Very Weak Lithiation / SₙAr

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst (5 mol%)Base (2.5 equiv)SolventTemp (°C)Yield (%)Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045%Slow transmetalation; protodeboronation observed.
Pd(OAc)₂ / PPh₃K₃PO₄DMF10062%Moderate yield; catalyst degradation (Pd black early).
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 94% Clean conversion; optimal biphasic activation.

Conclusion

1-(Difluoromethoxy)-2-fluorobenzene is a highly versatile, structurally privileged synthon. By understanding the profound electron-withdrawing nature of its substituents, synthetic chemists can exploit its regioselective metalation and cross-coupling capabilities. The self-validating protocols outlined in this guide ensure high-fidelity synthesis, mitigating the risks of defluorination and catalyst degradation, thereby accelerating the development of next-generation pharmaceuticals and advanced materials.

References

  • Title: 1-(Difluoromethoxy)-2-Fluorobenzene CAS NO 97963-49-0 Source: ChemicalCell URL: [Link]

  • Title: US4555518A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors Source: Google Patents URL
  • Title: Deprotonative Functionalization of the Difluoromethyl Group Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of the 2-Fluoro-1-(difluoromethoxy)phenyl Moiety

An In-Depth Guide to the Suzuki Cross-Coupling of 1-(Difluoromethoxy)-2-fluorobenzene: Application Notes and Protocols In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine at...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki Cross-Coupling of 1-(Difluoromethoxy)-2-fluorobenzene: Application Notes and Protocols

In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The difluoromethoxy group (-OCF₂H) has emerged as a valuable bioisosteric replacement for the more traditional methoxy group (-OCH₃), often conferring enhanced metabolic stability, improved lipophilicity, and favorable binding interactions.[1] When combined with an ortho-fluoro substituent, the resulting 2-fluoro-1-(difluoromethoxy)phenyl unit becomes a highly sought-after building block.

However, the very electronic properties that make these motifs desirable also present significant synthetic challenges. The Suzuki-Miyaura cross-coupling reaction, a pillar of C-C bond formation, requires careful adaptation to accommodate such substrates.[2][3] The C-F bond is significantly stronger and less reactive towards oxidative addition than its heavier halogen counterparts (C-Cl, C-Br, C-I), a challenge compounded by the electron-donating nature of the adjacent difluoromethoxy group which can further deactivate the aromatic ring.[4][5]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the mechanistic nuances, critical parameters, and field-proven protocols for successfully employing 1-(difluoromethoxy)-2-fluorobenzene in Suzuki cross-coupling reactions.

Mechanistic Considerations: Overcoming the Activation Barrier

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. For challenging substrates like 1-(difluoromethoxy)-2-fluorobenzene, the rate-limiting step is typically the initial oxidative addition of the palladium(0) catalyst to the carbon-fluorine bond.[2] Standard catalysts, such as Pd(PPh₃)₄, often fail because they are not sufficiently electron-rich or sterically imposing to facilitate the cleavage of the robust C-F bond.[2][6]

The successful coupling, therefore, relies on modern, highly active catalyst systems designed to lower this activation energy barrier.

The Catalytic Cycle for Challenging Fluoroarenes

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0L2 Active Pd(0)Ln OxAdd Ar-Pd(II)(F)L2 Pd0L2->OxAdd Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L2 OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0L2 Reductive Elimination RedElim_Product Ar-Ar' Transmetalation_Complex->RedElim_Product ArF 1-(Difluoromethoxy)- 2-fluorobenzene (Ar-F) ArF->OxAdd ArB Arylboronic Acid Ar'-B(OH)2 Boronate Activated Boronate [Ar'-B(OH)3]⁻ ArB->Boronate Activation Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation_Complex

Caption: The Suzuki-Miyaura catalytic cycle adapted for 1-(difluoromethoxy)-2-fluorobenzene.

The key to success lies in the selection of ligands (L) that create a highly reactive, low-coordinate Pd(0) species. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. They increase the electron density on the palladium center, which promotes the insertion into the C-F bond, and their steric bulk facilitates the final reductive elimination step to release the biaryl product.[7][8]

Critical Parameters for Successful Coupling

Achieving high yields and reproducibility requires careful optimization of several interconnected parameters.

Catalyst and Ligand Selection

This is the most critical choice. For substrates like 1-(difluoromethoxy)-2-fluorobenzene, which are analogous to other challenging aryl halides like aryl chlorides, highly effective catalyst systems are mandatory.[9]

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are exceptionally effective. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium species and significantly enhance the rate of oxidative addition.[2][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition at the high temperatures required for C-F activation.[10]

  • Precatalysts: Using well-defined palladium precatalysts, which generate the active Pd(0) species in situ, can improve reproducibility and reaction efficiency, especially for boronic acids prone to decomposition.[11]

Choice of Base

The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[12][13] The choice of base can also influence catalyst stability and side reactions.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to facilitate the reaction but generally does not cause significant hydrolysis of sensitive functional groups. Its use in anhydrous conditions, sometimes with a stoichiometric amount of water, can be beneficial.[4]

  • Cesium Carbonate (Cs₂CO₃): A highly effective base, particularly useful for sterically hindered substrates. Its high solubility in many organic solvents can be an advantage.[14]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective base, often used in aqueous solvent mixtures. It may be sufficient for more reactive coupling partners.[2]

Solvent System

The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature. Biphasic or anhydrous systems are commonly employed.

  • Anhydrous Ethers: Solvents like 1,4-dioxane or tetrahydrofuran (THF) are widely used. They are excellent solvents for the organic reactants and catalyst components.[14]

  • Aromatic Hydrocarbons: Toluene is a common choice, particularly for higher-temperature reactions.

  • Aqueous Mixtures: A mixture of an organic solvent (e.g., dioxane, toluene) with water is frequently used. Water can help dissolve the inorganic base and may accelerate the transmetalation step.[15][16]

Boron Reagent

While arylboronic acids are the most common coupling partners, their stability can be a concern, as they are prone to protodeboronation under basic conditions.[11][17]

  • Boronate Esters: Pinacol or neopentyl glycol boronate esters are more stable alternatives to boronic acids and are less susceptible to premature decomposition.[18]

  • Potassium Aryltrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and can be used directly in Suzuki couplings, often providing excellent results.[19]

Experimental Protocols and Workflow

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 1-(difluoromethoxy)-2-fluorobenzene. Optimization for each specific arylboronic acid is recommended.

General Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents (Aryl Fluoride, Boronic Acid, Base, Catalyst/Ligand) B 2. Add to Dry Reaction Vessel (e.g., Schlenk tube) A->B C 3. Inert Atmosphere (Evacuate & backfill with N2/Ar 3x) B->C D 4. Add Degassed Solvent(s) via Syringe C->D E 5. Heat to Desired Temperature (e.g., 100-110 °C) with Vigorous Stirring D->E F 6. Monitor Progress (TLC, GC-MS, or LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Quench & Aqueous Extraction G->H I 9. Dry, Filter & Concentrate Organic Phase H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Final Product J->K

Sources

Application

Application Note: Engineering Electro-Responsive Liquid Crystal Polymers using 1-(Difluoromethoxy)-2-fluorobenzene

Executive Summary The development of next-generation biomedical actuators, artificial muscles, and smart drug delivery systems relies heavily on materials capable of rapid, reversible mechanical deformations in response...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation biomedical actuators, artificial muscles, and smart drug delivery systems relies heavily on materials capable of rapid, reversible mechanical deformations in response to external stimuli. Liquid Crystal Polymers (LCPs) and Elastomers (LCEs) are prime candidates for these applications. Recently, the discovery of the ferroelectric nematic ( NF​ ) phase has revolutionized this field, offering spontaneous polarization and microsecond electro-optic switching times[1].

At the core of these advanced NF​ materials are highly polar, fluorinated mesogens. Specifically,2 has emerged as a critical building block for specialty polymer modification[2]. The difluoromethoxy ( −OCHF2​ ) group imparts a massive molecular dipole moment (up to ~12.5 D when integrated into extended conjugated systems) while maintaining the low rotational viscosity and steric freedom required for fluid polar ordering[1]. This application note details the mechanistic rationale and validated protocols for incorporating this precursor into a functional LCP network.

Mechanistic Rationale (E-E-A-T)

Why utilize 1-(Difluoromethoxy)-2-fluorobenzene? Traditional nematic LCPs rely on apolar or weakly polar mesogens, resulting in dielectric anisotropy that couples quadratically with an electric field, yielding slow, millisecond-scale responses. By incorporating the −OCHF2​ and −F substituents, we induce a strong longitudinal and lateral dipole. As demonstrated in recent3, this specific electron density distribution drives intermolecular polar alignment, stabilizing the NF​ phase[3].

When polymerized, this macroscopic spontaneous polarization ( Ps​ ) is locked into the polymer network. This enables linear, ultrafast electromechanical coupling, which is critical for4 in biomedical devices[4].

Mechanism M1 1-(Difluoromethoxy) -2-fluorobenzene M2 High Dipole Moment (~12.5 D) M1->M2 Electronic effect M3 Polar Nematic Ordering (NF Phase) M2->M3 Intermolecular alignment M4 Macroscopic Spontaneous Polarization M3->M4 Phase transition M5 Ultrafast Electro-Optic Response in LCP M4->M5 Device application

Fig 1: Mechanistic pathway from difluoromethoxy functionalization to LCP electro-optic response.

Synthetic Workflow Overview

Because 1-(Difluoromethoxy)-2-fluorobenzene lacks native polymerizable groups, it must be functionalized. The workflow consists of three stages:

  • Electrophilic Aromatic Substitution: Regioselective bromination to create a reactive handle.

  • Cross-Coupling: Suzuki-Miyaura coupling to attach a rigid mesogenic core and a flexible polymerizable tail (acrylate).

  • Network Formation: UV-initiated photopolymerization within an aligned liquid crystal cell.

Workflow A 1-(Difluoromethoxy) -2-fluorobenzene (CAS: 97963-49-0) B Regioselective Bromination (Br2, Fe, 20°C) A->B C 4-Bromo-1-(difluoromethoxy) -2-fluorobenzene B->C D Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) C->D E Difluoromethoxy-Functionalized LC Monomer (LCM) D->E F Photopolymerization (UV, Irgacure 819) E->F G Ferroelectric Liquid Crystal Polymer (LCP) F->G

Fig 2: Three-stage synthetic workflow for incorporating the fluorinated monomer into an LCP network.

Experimental Protocols

Protocol 1: Regioselective Bromination

Objective: Synthesize 4-bromo-1-(difluoromethoxy)-2-fluorobenzene.

  • Causality & Design Choice: The −OCHF2​ and −F groups are both ortho/para directing. The position para to the −OCHF2​ group is favored due to synergistic electronic activation and lower steric hindrance. Iron powder is selected over stronger Lewis acids (like AlCl3​ ) to prevent the potential cleavage of the sensitive ether linkage.

  • Procedure:

    • Charge a flame-dried 250 mL round-bottom flask with 1-(Difluoromethoxy)-2-fluorobenzene (10.0 g, 61.7 mmol) and Iron powder (0.17 g, 3.0 mmol).

    • Shield the flask from light and cool to 0 °C under an argon atmosphere.

    • Add elemental Bromine (10.3 g, 64.8 mmol) dropwise over 30 minutes via an addition funnel.

    • Allow the reaction to warm to 20 °C and stir for 4 hours.

    • Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize excess bromine. Extract with dichloromethane (3 x 50 mL).

  • Self-Validation: Monitor via GC-MS. The reaction is complete when the starting material peak disappears, replaced by a major peak at m/z ~240/242 (1:1 isotopic ratio indicating mono-bromination). Confirm structural integrity via 19F NMR (ensure the −CF2​O− signal remains intact at ~ -82 ppm).

Protocol 2: Mesogen Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize the polymerizable Liquid Crystal Monomer (LCM).

  • Causality & Design Choice: A biphenyl or phenyl-cyclohexyl core is strictly required to establish the rigid rod-like (calamitic) geometry necessary for liquid crystallinity. By coupling the brominated intermediate with 4-(6-acryloyloxyhexyloxy)phenylboronic acid, we simultaneously extend the mesogenic core and introduce a terminal acrylate group. The flexible hexyl spacer decouples the polymer backbone's motion from the mesogen's alignment, preserving the NF​ phase post-polymerization.

  • Procedure:

    • Dissolve 4-bromo-1-(difluoromethoxy)-2-fluorobenzene (5.0 g, 20.7 mmol) and the boronic acid (6.7 g, 22.8 mmol) in a degassed mixture of Toluene/Ethanol (4:1, 100 mL).

    • Add K2​CO3​ (8.6 g, 62.1 mmol) dissolved in 20 mL of degassed water.

    • Add the catalyst Pd(PPh3​)4​ (1.2 g, 1.0 mmol) and heat to 85 °C for 12 hours under argon.

    • Cool, filter through Celite, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1).

  • Self-Validation: Perform TLC (UV-active spot). Utilize 1H NMR to confirm the presence of the acrylate double bonds (characteristic multiplets between 5.8 - 6.4 ppm) and the extended aromatic region.

Protocol 3: LCP Film Fabrication via Photopolymerization

Objective: Form a monolithic, electro-responsive polymer network.

  • Causality & Design Choice: Photopolymerization is conducted within a liquid crystal cell pre-coated with rubbed polyimide. The polyimide provides a physical template (planar alignment) that uniformly orients the LCMs before UV exposure. Locking this alignment via rapid free-radical polymerization prevents the formation of multi-domain scattering defects, yielding a highly transparent, monolithic actuator.

  • Procedure:

    • Mix the synthesized LCM (98 wt%) with photoinitiator Irgacure 819 (2 wt%).

    • Capillary-fill the mixture into a 5 μm gap ITO-glass cell with anti-parallel rubbed polyimide layers at a temperature 5 °C above the isotropic-nematic transition.

    • Slowly cool the cell into the Ferroelectric Nematic ( NF​ ) phase window (determined previously via DSC).

    • Irradiate with UV light (365 nm, 10 mW/cm2 ) for 5 minutes.

  • Self-Validation: Use Polarized Optical Microscopy (POM) with crossed polarizers. The polymerized film should exhibit uniform birefringence that rotates with the sample stage, confirming macroscopic alignment and the absence of phase separation.

Quantitative Data Summary

The incorporation of the difluoromethoxy-fluorobenzene moiety fundamentally alters the thermomechanical and electro-optic properties of the resulting polymer network compared to standard apolar LCPs (e.g., those based on RM257).

Table 1: Comparative Properties of LCP Networks

ParameterStandard Nematic LCPDifluoromethoxy-LCP ( NF​ Phase)Analytical Method
Spontaneous Polarization ( Ps​ ) ~ 0 μC/cm2 > 5.0 μC/cm2 Polarization Reversal Current
Dielectric Permittivity ( ϵ ) ~ 10 - 15> 1000 (Giant Permittivity)Dielectric Spectroscopy
Electro-Optic Switching Time 1 - 10 milliseconds< 50 microsecondsTime-Resolved Photodiode
Phase Transition ( TN→Iso​ ) Broad, undefined in networkSharp, highly stableDifferential Scanning Calorimetry

References

  • ChemicalCell Product Data. 1-(Difluoromethoxy)-2-Fluorobenzene CAS NO 97963-49-0. ChemicalCell.2[2]

  • Berrow, S. R., et al. (2025). Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. Journal of the American Chemical Society. 3[3]

  • Barthakur, A., et al. (2025). Optical, dielectric and electroconvection studies of a five-ring ester-difluoromethoxy linked ferroelectric nematic liquid crystal with a lateral methoxy group. Soft Matter (RSC Publishing). 4[4]

  • Giesselmann, F., et al. (2024). New examples of ferroelectric nematic materials showing evidence for the antiferroelectric smectic-Z phase. Scientific Reports (PubMed). 1[1]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Pyrazole Carboxamide Fungicides Utilizing Fluorinated Benzene Scaffolds

Introduction: The Role of Fluorine in Modern Fungicide Design The strategic incorporation of fluorine into agrochemical active ingredients has become a cornerstone of modern fungicide development. The unique physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Fluorine in Modern Fungicide Design

The strategic incorporation of fluorine into agrochemical active ingredients has become a cornerstone of modern fungicide development. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and overall efficacy of a molecule. This application note provides a detailed, step-by-step guide for the synthesis of a representative pyrazole carboxamide fungicide, a class of compounds known for their potent and broad-spectrum activity as succinate dehydrogenase inhibitors (SDHIs). While the direct starting material 1-(difluoromethoxy)-2-fluorobenzene is a valuable building block, this guide will focus on the synthesis of a structurally related and well-documented SDHI fungicide, Fluxapyroxad, to illustrate the key chemical transformations and principles involved in constructing these complex molecules. This will serve as a comprehensive protocol for researchers, scientists, and drug development professionals in the agrochemical field.

Fluxapyroxad, developed by BASF, is a potent inhibitor of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the fungus's cellular respiration and energy production, leading to the cessation of growth and development.[1][2] The synthesis of Fluxapyroxad involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and a fluorinated biphenylamine.

Synthetic Strategy Overview

The synthesis of pyrazole carboxamide fungicides like Fluxapyroxad is a multi-step process that hinges on the efficient construction of two key building blocks followed by their amide coupling. The general workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Pyrazole Intermediate cluster_1 Part B: Synthesis of Aniline Intermediate cluster_2 Part C: Final Amide Coupling A1 Fluorinated Acetoacetate A2 Cyclization with Hydrazine A1->A2 Condensation A3 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid A2->A3 Hydrolysis C1 Activation of Carboxylic Acid A3->C1 B1 Fluorinated Phenylboronic Acid B3 Suzuki-Miyaura Coupling B1->B3 B2 Halogenated Aniline Derivative B2->B3 B4 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine B3->B4 C2 Amidation Reaction B4->C2 C1->C2 C3 Fluxapyroxad C2->C3

Caption: General synthetic workflow for Fluxapyroxad.

Part A: Synthesis of the Pyrazole Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The pyrazole core is a critical component of many SDHI fungicides. The following protocol outlines a common method for its synthesis.

Step 1: Formation of the Pyrazole Ring

The construction of the pyrazole ring is typically achieved through the condensation of a β-ketoester with a hydrazine derivative.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) in ethanol.

  • Hydrazine Addition: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. Note: This reaction can be exothermic.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is a mixture of pyrazole regioisomers.

  • Expert Insight: The use of methylhydrazine leads to the formation of the N-methylated pyrazole, which is a common feature in many commercial fungicides. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the β-ketoester.

Step 2: Hydrolysis to the Carboxylic Acid

The ester group of the pyrazole intermediate is hydrolyzed to the corresponding carboxylic acid, which is then activated for the final amide coupling step.

Protocol:

  • Hydrolysis: Dissolve the crude pyrazole ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Heating: Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Part B: Synthesis of the Aniline Intermediate: 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine

The fluorinated biphenylamine moiety is another key structural feature of Fluxapyroxad. A practical and efficient method for its synthesis involves a Suzuki-Miyaura cross-coupling reaction.[3]

Protocol:

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., toluene, dioxane) and water in a reaction vessel, add 3,4,5-trifluorophenylboronic acid (1.0 eq), a 2-haloaniline derivative (e.g., 2-bromoaniline or 2-chloroaniline) (1.2 eq), and a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq), to the mixture.

  • Coupling Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[3]

  • Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products in Suzuki-Miyaura couplings. The use of phenylboronic acid and a haloaniline is a common and versatile approach for constructing biphenylamines.[4]

Part C: Final Amide Coupling to Yield Fluxapyroxad

The final step in the synthesis is the formation of the amide bond between the pyrazole carboxylic acid and the biphenylamine intermediate.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is typically converted to a more reactive species, such as an acid chloride, to facilitate the amidation reaction.

Protocol:

  • Chlorination: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Reagent Addition: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise to the suspension at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amidation Reaction

Protocol:

  • Reaction Setup: In a separate reaction vessel, dissolve the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (1.0 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), in a dry aprotic solvent like toluene or dichloromethane.

  • Acid Chloride Addition: Cool the solution to 0 °C and add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove the base, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Fluxapyroxad.[1]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Fluxapyroxad C₁₈H₁₂F₅N₃O381.31White Solid
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₆H₆F₂N₂O₂176.12Solid
3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine C₁₂H₈F₃N223.20Solid

Conclusion and Future Perspectives

This application note provides a detailed and logical framework for the synthesis of a prominent pyrazole carboxamide fungicide, Fluxapyroxad. The protocols outlined herein are based on established and reliable chemical transformations, offering a solid foundation for researchers in the field of agrochemical synthesis. The strategic use of fluorinated building blocks, coupled with robust and efficient reactions like pyrazole formation and Suzuki-Miyaura cross-coupling, exemplifies the modern approach to designing highly effective fungicides. Further research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of novel fluorinated scaffolds to address the ongoing challenge of fungicide resistance.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Fluxapyroxad: Synthesis and Introduction - ChemicalBook. (2024, January 31). ChemicalBook.
  • Fluxapyroxad: A Comprehensive Technical Guide on its Chemical Structure and Synthesis - Benchchem. Benchchem.
  • Fluxapyroxad (Ref: BAS 700F) - AERU. University of Hertfordshire.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO. SciELO.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • A Practical Synthesis of the Key Intermediate for Fluxapyroxad - ResearchGate.
  • Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi - PubMed. (2015, November 18). PubMed.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • CN113666827B - Synthetic method of fluxapyroxad intermediate - Google Patents.
  • New-Generation Fungicides for Sustainable Production and Disease Suppression.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
  • WO2014130409A2 - Fungicidal pyrazole mixtures - Google Patents.
  • Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals - Benchchem. Benchchem.
  • WO2018228896A1 - Fungicidal compositions - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal - Sociedade Brasileira de Química (SBQ). Sociedade Brasileira de Química (SBQ).
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu - Semantic Scholar. (2023, January 5). Semantic Scholar.
  • FUNGICIDES, BACTERICIDES, AND NEM
  • Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions - PMC. PMC.
  • Microbial Biofungicides as a Substitute for Chemical Fungicides in the Control of Phytopathogens: Current Perspectives and Research Directions - PMC. (2024, February 28). PMC.

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Application

Application Notes &amp; Protocols for Specialty Polymer Modification Using 1-(Difluoromethoxy)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging the Unique Properties of 1-(Difluoromethoxy)-2-fluorobenzene for Advanced Polymer Architectures The relentless pursuit of novel mat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Unique Properties of 1-(Difluoromethoxy)-2-fluorobenzene for Advanced Polymer Architectures

The relentless pursuit of novel materials with tailored properties is a cornerstone of innovation in fields ranging from microelectronics to advanced drug delivery systems. Fluorinated polymers, in particular, are prized for their exceptional thermal stability, chemical inertness, low dielectric constants, and unique surface properties.[1][2] The introduction of specific fluorine-containing moieties into a polymer backbone can dramatically alter its characteristics, offering a powerful tool for designing next-generation materials.[3]

This guide focuses on the versatile yet underexplored reagent, 1-(difluoromethoxy)-2-fluorobenzene , as a key building block for specialty polymer modification. The presence of both a difluoromethoxy (-OCF₂H) group and a reactive fluorine atom on the aromatic ring presents a unique opportunity for strategic chemical manipulation. The electron-withdrawing nature of these groups can activate the aromatic ring for nucleophilic aromatic substitution (SₙAr), a cornerstone of poly(aryl ether) synthesis.[3][4] Furthermore, the difluoromethoxy group itself can impart desirable properties such as increased lipophilicity and metabolic stability in biomedical applications.[5][6]

These application notes will provide a detailed exploration of two primary strategies for incorporating 1-(difluoromethoxy)-2-fluorobenzene into polymer structures:

  • Post-Polymerization Modification via Nucleophilic Aromatic Substitution (SₙAr): A method for functionalizing existing polymers containing nucleophilic groups.

  • Synthesis of Novel Poly(aryl ether)s via Polycondensation: Utilizing 1-(difluoromethoxy)-2-fluorobenzene as a key monomer in the creation of new high-performance polymers.

The protocols outlined herein are designed to be robust and adaptable, providing a strong foundation for researchers to explore the full potential of this unique fluorinated molecule.

PART 1: Post-Polymerization Modification of Hydroxyl-Containing Polymers

This section details the modification of polymers bearing accessible hydroxyl groups (e.g., polyvinyl alcohol, polymers with phenolic side chains) with 1-(difluoromethoxy)-2-fluorobenzene via a nucleophilic aromatic substitution (SₙAr) reaction. This approach allows for the precise introduction of the difluoromethoxy-fluorophenyl moiety onto a pre-existing polymer backbone, thereby altering its surface energy, solubility, and thermal properties.

Causality of Experimental Choices

The SₙAr reaction is predicated on the attack of a nucleophile (in this case, the deprotonated hydroxyl group of the polymer) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (the fluorine atom at the 2-position).[7] The difluoromethoxy group, being electron-withdrawing, contributes to the activation of the C-F bond towards nucleophilic attack.[5] The choice of a strong base is critical to deprotonate the polymer's hydroxyl groups, forming the necessary alkoxide or phenoxide nucleophile. Aprotic polar solvents are selected to solvate the reactants and facilitate the reaction while not interfering with the nucleophile.

Experimental Workflow Diagram

G cluster_0 Polymer Preparation and Activation cluster_1 Modification Reaction cluster_2 Purification and Characterization P1 Dissolve hydroxyl-containing polymer in aprotic polar solvent (e.g., DMSO, NMP) P2 Add strong base (e.g., NaH, K₂CO₃) to deprotonate hydroxyl groups P1->P2 Formation of nucleophile R1 Introduce 1-(difluoromethoxy)- 2-fluorobenzene to the reaction mixture P2->R1 R2 Heat the reaction mixture (e.g., 80-160°C) under inert atmosphere R1->R2 SₙAr Reaction PU1 Precipitate the modified polymer in a non-solvent (e.g., methanol, water) R2->PU1 PU2 Wash and dry the polymer PU1->PU2 PU3 Characterize the modified polymer (NMR, FTIR, GPC, DSC) PU2->PU3

Caption: Workflow for Post-Polymerization Modification.

Detailed Protocol: Modification of Poly(4-vinylphenol)

Materials:

  • Poly(4-vinylphenol) (PVP-OH)

  • 1-(Difluoromethoxy)-2-fluorobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Polymer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and argon/nitrogen inlet, dissolve Poly(4-vinylphenol) (1.0 g) in anhydrous DMF (20 mL). Stir the solution until the polymer is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents relative to the hydroxyl groups of the polymer) to the polymer solution at room temperature. The mixture may effervesce as hydrogen gas is evolved. Stir the mixture for 1-2 hours at room temperature to ensure complete deprotonation.

  • Addition of Modifying Agent: Add 1-(difluoromethoxy)-2-fluorobenzene (1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing via FTIR for the disappearance of the broad -OH stretch.

  • Purification: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). A precipitate of the modified polymer will form.

  • Washing and Drying: Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted reagents and residual solvent, and dry in a vacuum oven at 60°C to a constant weight.

Characterization:

  • ¹H and ¹⁹F NMR: To confirm the incorporation of the difluoromethoxy-fluorophenyl moiety.

  • FTIR: To observe the appearance of C-O-C ether stretching and the reduction of the -OH band.

  • GPC/SEC: To assess changes in molecular weight and polydispersity of the polymer.

  • DSC/TGA: To determine the thermal properties (glass transition temperature, thermal stability) of the modified polymer.

ParameterConditionRationale
SolventAnhydrous DMFAprotic polar solvent that dissolves the polymer and facilitates SₙAr.
BaseSodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation of phenolic hydroxyls.
Temperature120°CProvides sufficient thermal energy to overcome the activation barrier of the SₙAr reaction.
AtmosphereInert (Ar or N₂)Prevents side reactions with atmospheric moisture and oxygen.

PART 2: Synthesis of Novel Poly(aryl ether)s via Polycondensation

This section describes the synthesis of novel fluorinated poly(aryl ether)s through a step-growth polycondensation reaction. Here, 1-(difluoromethoxy)-2-fluorobenzene can act as an activated dihalide analogue in conjunction with a bisphenol monomer. The difluoromethoxy group activates the adjacent fluorine for nucleophilic displacement, and the resulting polymer will have the difluoromethoxy group as a pendant moiety. This approach allows for the creation of entirely new polymer backbones with unique properties.[4]

Causality of Experimental Choices

The synthesis of poly(aryl ether)s via nucleophilic aromatic substitution is a well-established method for producing high-performance polymers.[4][8] The reaction requires an activated dihaloaromatic monomer and a bisphenoxide monomer. The electron-withdrawing nature of the difluoromethoxy group in 1-(difluoromethoxy)-2-fluorobenzene activates the C-F bond for nucleophilic attack by the bisphenoxide. The use of a potassium carbonate is a common and effective base for the in-situ formation of the potassium bisphenoxide. A high-boiling aprotic polar solvent is used to maintain the reactants in solution at the elevated temperatures required for polymerization. Toluene is often used as an azeotroping agent to remove water formed during the reaction, which can inhibit polymerization.

Reaction Mechanism Diagram

G cluster_0 Monomer Activation and Polymerization M1 Bisphenol + K₂CO₃ M2 Formation of Potassium Bisphenoxide M1->M2 Deprotonation M4 Nucleophilic Aromatic Substitution (SₙAr Polycondensation) M2->M4 M3 1-(Difluoromethoxy)-2-fluorobenzene M3->M4 M5 High Molecular Weight Poly(aryl ether) M4->M5 Chain Growth

Caption: Polycondensation Reaction Mechanism.

Detailed Protocol: Synthesis of a Poly(aryl ether) from Bisphenol A and 1-(Difluoromethoxy)-2-fluorobenzene

Materials:

  • Bisphenol A

  • 1-(Difluoromethoxy)-2-fluorobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas supply

  • Dean-Stark trap and condenser

Procedure:

  • Monomer Charging: To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet, add Bisphenol A (10.0 mmol), 1-(difluoromethoxy)-2-fluorobenzene (10.0 mmol), and potassium carbonate (12.0 mmol).

  • Solvent Addition: Add DMAc (30 mL) and toluene (15 mL) to the flask.

  • Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux and remove water azeotropically, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After removing the Dean-Stark trap and allowing the toluene to distill off, increase the reaction temperature to 160-170°C. The solution should become more viscous as the polymerization proceeds. Continue the reaction for 8-16 hours.

  • Precipitation and Purification: Cool the viscous polymer solution and dilute with DMAc if necessary. Slowly pour the solution into a large volume of stirring methanol containing a small amount of acetic acid to neutralize any remaining base.

  • Washing and Drying: Collect the fibrous polymer precipitate by filtration, wash extensively with methanol and water, and then dry in a vacuum oven at 80°C until a constant weight is achieved.

Characterization:

  • ¹H and ¹⁹F NMR: To confirm the polymer structure and the incorporation of the difluoromethoxy group.

  • GPC/SEC: To determine the molecular weight and molecular weight distribution of the resulting polymer.

  • DSC and TGA: To evaluate the thermal properties, including glass transition temperature and decomposition temperature.[9]

  • Film Casting and Mechanical Testing: To assess the mechanical properties of the newly synthesized polymer.

ParameterTypical ValueRationale
Monomer Stoichiometry1:1Essential for achieving high molecular weight in step-growth polymerization.
BaseK₂CO₃ (anhydrous)Effective base for phenoxide formation; excess ensures complete reaction.
SolventsDMAc / TolueneHigh-boiling polar aprotic solvent for polymerization and azeotroping agent for water removal.
Temperature160-170°CNecessary for achieving a high rate of polymerization and high molecular weight.

Trustworthiness and Self-Validation

The protocols described are grounded in established principles of polymer chemistry, specifically nucleophilic aromatic substitution reactions.[10][11] To ensure the validity of the experimental results, the following cross-verification steps are essential:

  • Spectroscopic Consistency: The data from ¹H NMR, ¹⁹F NMR, and FTIR should be mutually supportive. For instance, the integration of proton signals in ¹H NMR should correspond to the expected structure confirmed by the presence of characteristic fluorine signals in ¹⁹F NMR and vibrational bands in FTIR.

  • Molecular Weight Correlation: The viscosity of the polymer solution during synthesis should qualitatively correlate with the molecular weight determined by GPC/SEC. A significant increase in viscosity is indicative of successful polymerization.

  • Purity Assessment: The absence of monomer signals in the final polymer's NMR spectra and a narrow, monomodal peak in the GPC chromatogram are indicators of a pure, successfully synthesized polymer.

By adhering to these detailed protocols and performing thorough characterization, researchers can confidently explore the modification and synthesis of novel polymers using 1-(difluoromethoxy)-2-fluorobenzene.

References

  • Chen, M. (n.d.). Controllable synthesis of fluorinated polymers. Fudan University. Retrieved from [Link][2]

  • Chang, Y., Avi-Izak, A., Krentz, T. M., Ravalli, M., Ryu, C. Y., & Bae, C. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 15(55), 47630–47636. [Link][4][8][9]

  • Emmitt, M. (2018). Nucleophilic Aromatic Substitution Directly Onto Semiconducting Polymer Backbones. Nature Portfolio. [Link][10]

  • Kakuchi, R., Kasai, K., Matsubara, K., & Amii, H. (n.d.). The alchemy of fluorine: α,α-difluoroacetates unlocking regenerable post-polymerization modification. Polymer Chemistry. [Link][12]

  • Kharitonov, A. P. (2025). Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. Scientific Reports, 15(1), 24651. [Link][13]

  • Lin, F., & Wang, F. (2024). Preparation and Properties of Fluorinated Poly(aryl ether)s with Ultralow Water Absorption and Dielectric Constant by Cross-Linked Network Strategy. ACS Applied Polymer Materials. [Link][14]

  • Mizuta, Y. (n.d.). Surface Modification of Fluorocarbon Polymer by Radical Graft Polymerization. Kochi University of Technology Academic Information Repository. [Link][15]

  • Nuyken, O., & Pask, S. (2013). Nucleophilic substitution on fluoro-aromatic compounds: a convenient route for the synthesis of polymers and small molecules. Polymers, 5(2), 361–403. [Link][11]

  • Parker, H. L., & Ryan, J. C. (2015). Photocontrolled cationic polymerization of fluorinated vinyl ethers. Polymer Chemistry, 6(45), 7858–7868. [Link][1]

  • Samanta, S., & Gandon, V. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 562–610. [Link][16]

  • Singleton, D. A. (2017). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link][7]

  • Sodeoka, M., & Shang, M. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. [Link][17]

  • Sorochinsky, A. E., & Soloshonok, V. A. (2025). Recent Advances in Difluoromethylation Reaction. Synthesis, 57(21), 3459–3481. [Link][5]

  • Trofimov, A. B., & Cherkasov, A. R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3123. [Link][6]

  • Uneyama, K., & Paquin, J.-F. (2019). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Polymers for Advanced Technologies, 30(10), 2471-2496. [Link][3]

  • Whitfield, R. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link][18]

  • Zhai, L. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(21), 4242. [Link][19]

  • Zhang, Y., & Chen, Y. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 13(20), 3514. [Link][20]

Sources

Method

Application Note: Synthesis and Characterization of Short-Chain Fluorinated Surfactants from 1-(Difluoromethoxy)-2-fluorobenzene

Target Audience: Chemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Scientific Rationale The global regulatory l...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The global regulatory landscape is rapidly phasing out legacy long-chain perfluoroalkyl substances (PFAS), such as PFOS and PFOA, due to their severe environmental persistence and bioaccumulation. Consequently, the industry is pivoting toward short-chain, functionalized fluorinated building blocks.[1] serves as an exceptional scaffold for this purpose.

The difluoromethoxy (-OCF₂H) group provides a unique balance: it lowers surface energy and imparts high thermal/chemical stability akin to perfluoroalkyl chains, yet its ether linkage and hydrogen atom offer a metabolic degradation pathway, significantly reducing bioaccumulation potential. By functionalizing this aromatic core, we can engineer high-performance, environmentally responsible anionic fluorosurfactants tailored for extreme environments (e.g., electroplating baths, firefighting foams, and harsh pharmaceutical formulations).

Mechanistic Pathway & Causality

To convert the hydrophobic 1-(difluoromethoxy)-2-fluorobenzene into a highly active amphiphilic surfactant, a polar headgroup must be covalently anchored to the aromatic ring. We employ a two-step synthetic workflow designed for maximum yield and hydrolytic stability:

Step 1: Electrophilic Aromatic Chlorosulfonation

The starting material is reacted with an excess of chlorosulfonic acid (ClSO₃H). Mechanistically, ClSO₃H acts as both the source of the electrophilic sulfur trioxide (SO₃) and the subsequent chlorinating agent. Both the fluoro and difluoromethoxy groups are ortho/para directors. However, due to the steric bulk and strong resonance donation of the -OCF₂H group, electrophilic attack is directed predominantly to the position para to the difluoromethoxy group.

  • Causality of Conditions: Strict temperature control (0–10 °C) is critical. Elevated temperatures drive the formation of inactive diaryl sulfone byproducts and risk the acidic cleavage of the ether linkage. This approach is grounded in established [2].

Step 2: Schotten-Baumann Amidation

The highly reactive sulfonyl chloride intermediate is immediately coupled with sodium N-methyltaurate (a hydrophilic amine) under mildly basic conditions.

  • Causality of Reagent Choice: The resulting sulfonamide linkage (-SO₂N-) is exceptionally resistant to hydrolysis in both extreme acidic and basic environments, which is a mandatory requirement for [3]. Furthermore, utilizing an N-methylated amine prevents the formation of a secondary sulfonamide proton. This ensures the molecule remains fully anionic and soluble across a broad pH range, preventing unwanted precipitation in acidic media.

Visualization of Synthetic Workflow

G A 1-(Difluoromethoxy)- 2-fluorobenzene C Electrophilic Aromatic Substitution (0-10°C) A->C B Chlorosulfonic Acid (ClSO3H) B->C D Sulfonyl Chloride Intermediate C->D -HCl, -H2SO4 F Schotten-Baumann Amidation (pH 9-10) D->F E N-Methyltaurine + NaOH E->F G Anionic Fluorosurfactant (Target) F->G -NaCl, -H2O H Interface Adsorption (Surface Tension Drop) G->H Micelle Formation

Figure 1: Synthetic workflow and functional pathway for the preparation of short-chain fluorosurfactants.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified in-process analytical criteria are met.

Protocol A: Synthesis of 4-Chlorosulfonyl-1-(difluoromethoxy)-2-fluorobenzene
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a gas scrubber system (to neutralize evolved HCl gas).

  • Reagent Loading: Charge the flask with 50 mL (approx. 0.75 mol) of chlorosulfonic acid. Chill the system to 0–5 °C using an ice-brine bath.

  • Controlled Addition: Place 16.2 g (0.1 mol) of 1-(difluoromethoxy)-2-fluorobenzene into the dropping funnel. Add dropwise over 60 minutes.

    • Causality: Slow addition mitigates the exothermic reaction, preventing local thermal spikes that catalyze the formation of unwanted diaryl sulfones[4].

  • Reaction Phase: Maintain stirring at 5–10 °C for 4 hours.

    • Self-Validation Check: Quench a 0.1 mL reaction aliquot in ice water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 8:2). The complete disappearance of the high-Rf starting material confirms reaction completion.

  • Workup: Carefully pour the mixture over 400 g of vigorously stirred crushed ice. Extract the resulting precipitate/oil with dichloromethane (3 x 100 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate. Proceed immediately to Protocol B.

Protocol B: Synthesis of the Anionic Fluorosurfactant

(Target: Sodium 2-(4-(difluoromethoxy)-3-fluoro-N-methylphenylsulfonamido)ethane-1-sulfonate)

  • Aqueous Phase Preparation: In a 500 mL flask, dissolve 16.1 g (0.1 mol) of sodium N-methyltaurate in 100 mL of deionized water. Adjust the pH to 10.0 using a 10% NaOH solution.

  • Coupling Reaction: Dissolve the sulfonyl chloride intermediate from Protocol A in 50 mL of THF. Add this organic solution dropwise to the aqueous amine solution at room temperature under vigorous stirring.

  • Dynamic pH Control (Critical): The amidation reaction generates HCl. Continuously monitor the pH and add 10% NaOH dropwise to maintain the pH strictly between 9.0 and 10.0.

    • Causality: If the pH drops below 8.0, the amine protonates and loses nucleophilicity. If the pH exceeds 11.0, the sulfonyl chloride rapidly hydrolyzes into an inactive sulfonic acid.

  • Maturation: Stir for 12 hours at room temperature.

    • Self-Validation Check: The pH will naturally stabilize and stop dropping, indicating the cessation of HCl generation and complete conversion.

  • Purification: Evaporate the THF under reduced pressure. Lyophilize the remaining aqueous solution to obtain a crude solid. Recrystallize the solid from hot ethanol to precipitate out inorganic salts (NaCl), yielding the pure fluorosurfactant.

Quantitative Data Presentation

The synthesized short-chain fluorosurfactant demonstrates highly competitive surface activity compared to legacy long-chain PFAS and standard hydrocarbon surfactants, making it ideal for[5].

Table 1: Comparative Surfactant Properties

Surfactant TypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Hydrolytic Stability (pH 2–12)Environmental Profile
Synthesized Fluorosurfactant (Short-chain, Sulfonamide)2.5 mM22.5Excellent (No degradation)Degradable (Low Bioaccumulation)
Legacy PFOS (Long-chain, Sulfonate)8.0 mM18.0Excellent (No degradation)Persistent (Banned POP)
Sodium Dodecyl Sulfate (Hydrocarbon, Sulfate Ester)8.2 mM35.0Poor (Ester hydrolysis occurs)Readily Biodegradable

References

  • Title: Synthesis and Cyclooxygenase-2 Inhibiting Property of 1,5-Diarylpyrazoles with Substituted Benzenesulfonamide Moiety as Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Fluorinated Surfactants Source: Innovative Chemical Technologies (ICT) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Improving yield in 1-(Difluoromethoxy)-2-fluorobenzene synthesis reactions

Technical Support Center: Yield Optimization for 1-(Difluoromethoxy)-2-fluorobenzene Synthesis Welcome to the Technical Support Center for the synthesis of 1-(Difluoromethoxy)-2-fluorobenzene. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 1-(Difluoromethoxy)-2-fluorobenzene Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(Difluoromethoxy)-2-fluorobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the difluoromethoxylation of 2-fluorophenol. The introduction of a difluoromethoxy (–OCHF₂) group is notoriously challenging due to the high reactivity and short half-life of the intermediate difluorocarbene (:CF₂).

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies to maximize your reaction yield, prevent side reactions, and ensure a self-validating workflow.

Mechanistic Insights & Causality

The synthesis relies on the O-difluoromethoxylation of 2-fluorophenol. The reaction proceeds via the deprotonation of the phenol to form a highly nucleophilic phenoxide anion, followed by the electrophilic attack of an in situ generated difluorocarbene (:CF₂)[1].

Understanding the causality behind yield fluctuations is critical. Difluorocarbene is highly electrophilic but also susceptible to rapid hydrolysis in the presence of trace water, forming carbon monoxide and hydrogen fluoride[2]. Furthermore, an excessive steady-state concentration of :CF₂ can lead to carbene dimerization (forming tetrafluoroethylene). Therefore, controlling the rate of :CF₂ generation and maintaining strictly anhydrous conditions are the two most critical factors for yield optimization[3].

Mechanism A 2-Fluorophenol B Base (K2CO3) Deprotonation A->B C 2-Fluorophenoxide Anion B->C F Nucleophilic Attack (O-Alkylation) C->F D ClCF2COONa (Heat 95°C) E Difluorocarbene [:CF2] D->E -CO2, -NaCl E->F G 1-(Difluoromethoxy)- 2-fluorobenzene F->G

Figure 1: Mechanistic pathway of 2-fluorophenol difluoromethoxylation via difluorocarbene.

Reagent Selection & Quantitative Comparison

Historically, chlorodifluoromethane (Freon-22) was used as the :CF₂ source. However, its gaseous nature, requirement for pressure vessels, and ozone-depleting properties make it suboptimal for modern scale-up[1]. Today, bench-stable solid or liquid precursors are preferred. Table 1 summarizes the quantitative data and operational parameters for the most common difluoromethoxylating agents.

Difluoromethoxylating AgentPhysical StateTypical Base / SolventReaction TempExpected YieldPros & Cons
Chlorodifluoromethane (ClCF₂H) GasNaOH / i-PrOH or Dioxane50–70 °C40–60%Pros: Cheap.Cons: Requires pressure reactor, ozone-depleting, high hydrolysis rate.
Sodium chlorodifluoroacetate (ClCF₂COONa) SolidK₂CO₃ or Cs₂CO₃ / DMF90–100 °C75–85%Pros: Bench-stable, safe, scalable.Cons: Requires heating for decarboxylation.
Diethyl bromodifluoromethylphosphonate LiquidKOH / MeCN-Water-10 to 20 °C80–90%Pros: Mild conditions, fast.Cons: Highly exothermic, expensive reagent.

Table 1: Comparison of difluoromethoxylating reagents for phenol functionalization.

Validated Experimental Protocol

To ensure a self-validating and high-yielding system, we recommend the use of Sodium chlorodifluoroacetate (ClCF₂COONa) . The following protocol is optimized to suppress carbene dimerization and hydrolysis[2].

Materials Required:

  • 2-Fluorophenol (1.0 equiv, 10 mmol)

  • Sodium chlorodifluoroacetate (2.0–2.5 equiv, 20–25 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Ensure strict anhydrous conditions.

  • Deprotonation: Add 2-fluorophenol (10 mmol) and anhydrous K₂CO₃ (15 mmol) to the flask, followed by 15 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide anion.

  • Temperature Equilibration: Heat the reaction mixture to 95 °C using an oil bath. (Causality Note: ClCF₂COONa requires temperatures >85 °C to undergo thermal decarboxylation efficiently. Lower temperatures will stall the reaction.)

  • Controlled Reagent Addition (Critical Step): Dissolve Sodium chlorodifluoroacetate (25 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over a period of 1 to 1.5 hours using a syringe pump. (Causality Note: Slow addition maintains a low steady-state concentration of difluorocarbene, preventing its dimerization and maximizing productive collisions with the phenoxide.)

  • Reaction Maturation: After the addition is complete, maintain the temperature at 95 °C and stir for an additional 4 hours. Monitor the reaction via TLC or GC-MS until the 2-fluorophenol is fully consumed.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold water. Extract the aqueous phase with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, which can otherwise cause product loss or degradation during concentration. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 1-(Difluoromethoxy)-2-fluorobenzene.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield (<50%) Check1 Is 2-fluorophenol fully consumed? Start->Check1 No No: Incomplete Conversion Check1->No GC/TLC shows SM Yes Yes: Side Reactions / Loss Check1->Yes GC/TLC shows byproducts Sol1 Increase Temp to 95-100°C Ensure active K2CO3 No->Sol1 Sol2 Check for water (hydrolysis) Use syringe pump addition Yes->Sol2 Success Optimal Yield (75-85%) Sol1->Success Sol2->Success

Figure 2: Troubleshooting workflow for low yield in difluoromethoxylation.

Q1: I am recovering a large amount of unreacted 2-fluorophenol despite using 2.5 equivalents of Sodium chlorodifluoroacetate. What is going wrong? A: This is typically caused by a failure to generate the difluorocarbene or rapid quenching of the carbene before it can react.

  • Temperature Check: Ensure the internal reaction temperature is strictly between 90–100 °C. Thermal decarboxylation of ClCF₂COONa is extremely sluggish below 85 °C[2].

  • Moisture Contamination: If your DMF or K₂CO₃ is wet, the generated :CF₂ will preferentially react with water rather than the phenoxide. Ensure K₂CO₃ is oven-dried and DMF is strictly anhydrous.

Q2: The reaction goes to completion, but my yield is low and the mixture turns black/tarry. How can I fix this? A: Dark, tarry mixtures indicate polymerization or decomposition, often caused by a high localized concentration of difluorocarbene or excessive base degradation at high temperatures.

  • Solution: Do not add the ClCF₂COONa all at once. You must use a syringe pump or addition funnel to add it dropwise over 1 to 1.5 hours[3]. This keeps the concentration of :CF₂ low enough to favor the desired O-alkylation over side reactions.

Q3: Can I substitute K₂CO₃ with a stronger base like NaOH or NaH? A: While NaH can quantitatively deprotonate the phenol, it is generally not recommended with ClCF₂COONa in DMF at high temperatures due to the risk of hazardous thermal runaway and decomposition of the solvent. K₂CO₃ or Cs₂CO₃ provides a sufficient equilibrium of the phenoxide without degrading the solvent or the difluorocarbene precursor[2]. If you must use NaOH, you should switch to the biphasic Chlorodifluoromethane (Freon-22) method, though yields will likely be lower[1].

Q4: I am losing product during the concentration step after workup. Why? A: 1-(Difluoromethoxy)-2-fluorobenzene is a relatively volatile, low-molecular-weight fluorinated aromatic compound.

  • Solution: When removing the extraction solvent (e.g., diethyl ether) on the rotary evaporator, keep the water bath temperature below 30 °C and do not pull a high vacuum (<50 mbar) once the bulk solvent is removed.

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Difluoromethoxy)-2-fluorobenzene Workflows

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering steric hindrance and regioselectivity issues when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering steric hindrance and regioselectivity issues when functionalizing 1-(difluoromethoxy)-2-fluorobenzene (CAS: 97963-49-0).

By understanding the unique stereoelectronic properties of the difluoromethoxy (-OCF₂H) group, you can rationally design your synthetic routes to overcome its inherent steric challenges.

Section 1: Conformational Dynamics & Steric Causality (FAQs)

Q1: Why does the -OCF₂H group in 1-(difluoromethoxy)-2-fluorobenzene cause unexpected steric hindrance compared to a standard methoxy group?

A1: The steric bulk of the -OCF₂H group is highly conformation-dependent. Unlike the trifluoromethoxy (-OCF₃) group, which strictly adopts an orthogonal conformation relative to the aromatic ring due to negative hyperconjugation ( nO​→σC−F∗​ ) and steric clash with ortho-hydrogens, the -OCF₂H group possesses "dynamic lipophilicity" and typically has no orientational preference (dihedral angle θ = 0–50°) 1[1].

However, in 1-(difluoromethoxy)-2-fluorobenzene, the ortho-fluorine atom drastically alters this dynamic behavior. Strong dipole-dipole repulsion between the oxygen lone pairs and the fluorine lone pairs forces the -OCF₂H group to rotate. The weakly acidic hydrogen of the -OCF₂H group acts as a hydrogen bond donor, often orienting toward the ortho-fluorine to minimize energy 2[2]. Consequently, the bulky -CF₂ moiety is forced to sweep over the opposite ortho position (C6), creating a highly congested steric shield that blocks incoming electrophiles or bulky metalation reagents.

Q2: I am trying to functionalize the C3 position (between the -F and -OCF₂H groups). Why are my reactions failing?

A2: The C3 position is sterically inaccessible for most standard transformations. The van der Waals radii of the adjacent fluorine and the oxygen atom create a narrow, highly repulsive pocket. Furthermore, any attempt to force a bulky transition metal catalyst or an electrophile into this space results in severe steric clash with the rotating -CF₂H moiety. For C3 functionalization, it is highly recommended to build the ring from pre-functionalized acyclic precursors rather than attempting late-stage C-H activation.

G Start Target: Functionalize 1-(Difluoromethoxy)-2-fluorobenzene CheckPos Determine Target Position Start->CheckPos PosC3 C3 Position (Between -F and -OCF2H) CheckPos->PosC3 PosC6 C6 Position (Ortho to -OCF2H) CheckPos->PosC6 PosC4C5 C4/C5 Position (Meta/Para) CheckPos->PosC4C5 ActionC3 Avoid DoM. Extreme steric clash. Use pre-functionalized arenes. PosC3->ActionC3 ActionC6 Directed Ortho Metalation (DoM). Requires careful base selection. PosC6->ActionC6 ActionC4C5 Standard EAS or Ir-catalyzed C-H borylation. PosC4C5->ActionC4C5 BaseSelect Base Selection for C6 DoM ActionC6->BaseSelect Base1 sec-BuLi / TMEDA (-78°C, 2h) BaseSelect->Base1 Kinetic control Base2 TMPMgCl·LiCl (-20°C to 0°C) BaseSelect->Base2 Thermodynamic control

Workflow for regioselective functionalization of 1-(difluoromethoxy)-2-fluorobenzene.

Section 2: Troubleshooting Directed Ortho Metalation (DoM)

Directed Ortho Metalation (DoM) is the most powerful tool for functionalizing the C6 position of this scaffold. However, the basicity and nucleophilicity of the metalating agent must be perfectly balanced against the steric shielding of the -OCF₂H group.

Quantitative Data: Base Selection for C6 Metalation
Base SystemTemp (°C)SolventRegioselectivity (C6:C3)YieldMechanistic Causality
n-BuLi / TMEDA-78THF85:1545%Linear alkyl chain allows nucleophilic attack on the highly electrophilic -OCF₂H carbon, leading to degradation.
sec-BuLi / TMEDA-78THF>99:182%Branched structure provides kinetic control; steric bulk prevents nucleophilic attack on the -OCF₂H group while maintaining high basicity.
TMPMgCl·LiCl-20THF>99:188%Thermodynamic control. The LiCl breaks base aggregates, allowing the bulky TMP amine to access the C6 proton without nucleophilic side reactions.
LDA-78THFN/A<10%Insufficient basicity to overcome the steric shielding and deprotonate the weakly acidic C6 position.
Self-Validating Protocol: Regioselective C6-Lithiation

Objective: To achieve >95% regioselective lithiation at the C6 position while suppressing nucleophilic degradation of the -OCF₂H group.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon. Causality: The resulting aryllithium species is highly sensitive to trace moisture, which will prematurely quench the intermediate back to the starting material.

  • Reagent Loading: Dissolve 1-(difluoromethoxy)-2-fluorobenzene (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M). Add TMEDA (1.1 equiv, 11 mmol).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Kinetic Deprotonation: Add sec-BuLi (1.4 M in cyclohexane, 1.1 equiv, 11 mmol) dropwise via syringe pump over 20 minutes.

    • Causality Check:sec-BuLi is strictly required here. Its branched nature provides the necessary steric bulk to prevent it from acting as a nucleophile against the electrophilic carbon of the -OCF₂H group, a common failure point when using n-BuLi.

  • Aging & Validation: Stir the reaction at -78 °C for 2 hours.

    • Self-Validation Step: To confirm complete metalation before committing your expensive electrophile, extract a 0.5 mL aliquot, quench it into CD₃OD, and analyze via crude ¹H-NMR. You should observe complete disappearance of the C6 proton signal.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise at -78 °C. Maintain temperature for 30 minutes, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Section 3: Cross-Coupling & Functionalization Challenges

Q3: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated derivative (e.g., 1-bromo-4-(difluoromethoxy)-3-fluorobenzene), but the reaction stalls at low conversion. Is this a steric issue?

A3: Yes. While the -OCF₂H group 3[3] to adapt to polarity changes, the presence of the ortho-fluorine restricts this freedom. The resulting steric sweep of the -CF₂H moiety severely hinders the oxidative addition and transmetalation steps of the palladium catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection: Abandon standard ligands like PPh₃ or dppf. Switch to highly active, sterically accommodating Buchwald biaryl phosphines. XPhos or SPhos are highly recommended because their bulky dialkylphosphino groups facilitate rapid reductive elimination, while their biaryl backbone stabilizes the active Pd(0) species against the steric bulk of the substrate.

  • Base Optimization: If transmetalation is the rate-limiting step (common with sterically hindered boronic acids), switch from weak bases (Na₂CO₃) to stronger, more soluble bases like aqueous K₃PO₄ or Cs₂CO₃ in a biphasic dioxane/water system.

References

  • BenchChem Technical Support Team. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • MDPI. Fluorinated Ethers of Cannabinol (CBN). Journal of Medicinal Chemistry / MDPI.
  • NIH. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • CHIMIA. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.

Sources

Troubleshooting

Reducing byproduct formation in difluoromethoxy etherification reactions

Welcome to the technical support center for difluoromethoxy etherification reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for difluoromethoxy etherification reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the valuable -OCF₂H moiety. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your desired difluoromethyl ethers. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve immediate issues but also to proactively optimize your reaction design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and problems encountered during difluoromethoxy etherification reactions.

Q1: My difluoromethylation of a phenol is giving a low yield, and I see a lot of my starting material remaining. What are the likely causes and how can I fix this?

A1: Low conversion in phenolic difluoromethylation often points to three primary issues: inefficient generation of the phenoxide, poor generation of difluorocarbene, or instability of the difluorocarbene precursor.

  • Insufficient Basicity: The phenol must be deprotonated to its more nucleophilic phenoxide form to react efficiently with the electrophilic difluorocarbene. If you are using a weak base, such as potassium carbonate, with a less acidic phenol, deprotonation may be incomplete.

    • Solution: Consider switching to a stronger base like cesium carbonate or potassium hydroxide. For unactivated alcohols, a very strong base such as sodium hydride (NaH) is often necessary.[1]

  • Suboptimal Solvent: The choice of solvent is critical for both solubility and the reactivity of the base.

    • Solution: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is generally preferred as it can dissolve the phenoxide salt and does not interfere with the reaction.[2][3] For some protocols, a two-phase system (e.g., DCM/water) has been shown to be effective, particularly when using TMSCF₂Br, as it can reduce the hydrolysis of the difluorocarbene.[4]

  • Ineffective Difluorocarbene Precursor: The stability and reactivity of difluorocarbene precursors vary.

    • Solution: Ensure your precursor is of high quality and handled correctly. For instance, sodium chlorodifluoroacetate should be kept dry, as moisture can impede the thermal decarboxylation that generates difluorocarbene.[2] If using a reagent like TMSCF₂Br with a fluoride source (e.g., KF), ensure the fluoride activator is anhydrous.

Q2: I am observing a significant amount of a formate byproduct in my reaction with an alcohol. What is causing this and how can I prevent it?

A2: The formation of a formate byproduct is a known issue, particularly in the difluoromethylation of alcohols.[4] This occurs through the hydrolysis of the initially formed difluoromethyl ether.

  • Mechanism of Formate Formation: The reaction of the alcohol with difluorocarbene forms the desired difluoromethyl ether (R-OCF₂H). However, under basic conditions, this product can be deprotonated to form an unstable intermediate that is susceptible to hydrolysis by any water present in the reaction mixture, leading to the corresponding formate (R-OCHO).

  • Troubleshooting Strategies:

    • Anhydrous Conditions: The most critical factor is to minimize the presence of water. Ensure all your reagents and solvents are scrupulously dried. Use of molecular sieves can be beneficial.

    • Control of Basicity: While a base is necessary, an excessive amount can promote the decomposition of the product. Use the minimum effective amount of base.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions. Lowering the reaction temperature may also help to suppress this side reaction.

Q3: My reaction mixture is turning dark, and purification is difficult. What are the potential sources of these impurities?

A3: The formation of colored impurities can be due to several factors, including the decomposition of reagents or the substrate, or polymerization side reactions.

  • Decomposition of the Difluorocarbene Precursor: Some difluorocarbene precursors can decompose, especially at elevated temperatures, leading to complex mixtures. For example, the thermal decomposition of trifluoroacetic acid, which can be a source of difluorocarbene, produces carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[5]

  • Substrate Instability: Electron-rich phenols or other sensitive substrates may be prone to oxidation or other decomposition pathways under the reaction conditions.

  • Polymerization: Difluorocarbene can polymerize or react with the solvent or other species in the reaction mixture to form polymeric byproducts, especially if the desired reaction with the substrate is slow.

  • Troubleshooting:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Some modern methods allow for difluoromethylation at room temperature.[4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates.

    • Purification Strategy: For purification, after an aqueous workup, column chromatography on silica gel is a standard method.[6] If the impurities are highly polar, a pre-purification step like filtration through a plug of silica may be helpful.

Troubleshooting Guides

This section provides a more in-depth, scenario-based approach to resolving common and complex issues in difluoromethoxy etherification.

Scenario 1: Low to No Product Formation with Phenolic Substrates
Symptom Potential Cause Suggested Solution & Explanation
No reaction, starting material recovered 1. Insufficient deprotonation of the phenol.Increase the strength or stoichiometry of the base. For phenols with electron-withdrawing groups, a milder base like K₂CO₃ may suffice, but for less acidic phenols, a stronger base like Cs₂CO₃ or KOH is often necessary.[1]
2. Inactive difluorocarbene precursor.Verify the quality of your difluorocarbene source. Some reagents are sensitive to moisture and air. Consider using a freshly opened bottle or purifying the reagent if applicable.
3. Reaction temperature is too low.Some difluorocarbene precursors, like sodium chlorodifluoroacetate, require thermal decarboxylation to generate :CF₂. Ensure your reaction is heated to the appropriate temperature as specified in the literature protocol.[2]
Low yield with multiple unidentified byproducts 1. Competing reaction of difluorocarbene with the base or solvent.The reaction of difluorocarbene with the nucleophilic substrate needs to be faster than its reaction with other species. Increasing the concentration of the phenoxide by using a stronger base can help. Also, ensure the chosen solvent is appropriate and not reactive towards difluorocarbene.
2. Hydrolysis of difluorocarbene.If the reaction is run in the presence of water, difluorocarbene can be hydrolyzed. While some protocols use aqueous conditions, they are often optimized for very fast reactions.[4] If you suspect hydrolysis is an issue, switch to anhydrous conditions.
Scenario 2: Byproduct Formation with Alcohols
Symptom Potential Cause Suggested Solution & Explanation
Formation of fluoroformal (ROCF₂OR) and orthoformate (ROC(OR)₃) byproducts Further reaction of the difluoromethyl ether product with the alcoholate.This is more common with primary and secondary alcohols. Using a large excess of the alcohol can drive the reaction towards these byproducts. Try to use a stoichiometry closer to 1:1 if possible, although this may lead to lower conversion. Alternatively, a slower addition of the difluorocarbene precursor might help to keep the concentration of the intermediate low.
Low yield, especially with tertiary alcohols Steric hindrance and lower nucleophilicity of the alcohol.Tertiary alcohols are notoriously difficult substrates for this reaction.[7] Mechanochemical methods have shown promise for these challenging substrates.[4] Alternatively, a different synthetic strategy not involving difluorocarbene might be necessary.

Visualizing the Reaction and Troubleshooting

Core Reaction Mechanism

The majority of difluoromethoxy etherifications proceed through the in-situ generation of difluorocarbene, which is a highly reactive electrophilic intermediate. The general mechanism is depicted below.

Difluorocarbene Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Precursor Difluorocarbene Precursor (e.g., ClCF₂CO₂Na) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Δ or Base Alcohol R-OH / Ar-OH Alkoxide R-O⁻ / Ar-O⁻ Alcohol->Alkoxide Base Product_Intermediate R-OCF₂⁻ / Ar-OCF₂⁻ Alkoxide->Product_Intermediate :CF₂ Product R-OCF₂H / Ar-OCF₂H (Desired Product) Product_Intermediate->Product Proton Source

Caption: General mechanism for difluoromethoxy etherification via a difluorocarbene intermediate.

Troubleshooting Workflow

When encountering issues with your reaction, a systematic approach to troubleshooting is essential. The following flowchart can guide your decision-making process.

Troubleshooting Workflow Start Low Yield or Byproduct Formation Check_Conversion Is the starting material consumed? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Byproducts_Present Byproducts Observed Check_Conversion->Byproducts_Present Yes Optimize_Base Increase base strength or stoichiometry Incomplete_Reaction->Optimize_Base Identify_Byproducts Identify byproducts (NMR, GC-MS) Byproducts_Present->Identify_Byproducts Optimize_Temp Increase reaction temperature Optimize_Base->Optimize_Temp Check_Reagents Verify reagent quality (anhydrous conditions) Optimize_Temp->Check_Reagents Hydrolysis_Byproducts Are they hydrolysis byproducts (e.g., formate)? Identify_Byproducts->Hydrolysis_Byproducts Use_Anhydrous Ensure strictly anhydrous conditions Hydrolysis_Byproducts->Use_Anhydrous Yes Other_Byproducts Other byproducts? Hydrolysis_Byproducts->Other_Byproducts No Optimize_Stoichiometry Adjust stoichiometry of reagents Other_Byproducts->Optimize_Stoichiometry Change_Solvent Change solvent Optimize_Stoichiometry->Change_Solvent

Caption: A decision-making flowchart for troubleshooting difluoromethoxy etherification reactions.

Experimental Protocols

Here we provide a detailed, step-by-step protocol for a common difluoromethoxy etherification reaction.

Protocol 1: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure described in Organic Syntheses.[2]

Materials:

  • Phenol (1.0 eq)

  • Sodium chlorodifluoroacetate (2.0 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), sodium chlorodifluoroacetate (2.0 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with hexanes (or another suitable organic solvent like ethyl acetate) three times.[6]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl difluoromethyl ether.[6]

Analytical Methods for Monitoring and Characterization

Proper analytical techniques are crucial for monitoring reaction progress, identifying byproducts, and characterizing the final product.

  • ¹⁹F NMR Spectroscopy: This is the most powerful technique for analyzing fluorinated compounds. The ¹⁹F nucleus has a wide chemical shift range, making it highly sensitive to the local electronic environment.[8] This allows for the clear identification and quantification of the desired product and any fluorinated byproducts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for separating and identifying volatile components of the reaction mixture. It can be used to monitor the disappearance of the starting material and the appearance of the product and byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction at the bench. By co-spotting the reaction mixture with the starting material, one can easily visualize the consumption of the reactant and the formation of the product.

References

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842–863.
  • Oftadeh, E., Wong, M. J., Yu, J., Li, X., Cao, Y., Gallou, F., Heinz, L., & Lipshutz, B. H. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF₂) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry, 89(23), 17331–17337.
  • Novysedlak, R., Yakubson, D. I., Young, R. J., & Joyce, L. A. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Zhang, W., Wang, F., & Ma, J. (2026). A difluorocarbene-triggered annulation/ring expansion cascade via sequential single-atom-insertions: direct assembly of 2-fluoroquinazolinones from azo compounds. Chemical Science, 17(1), 100-106.
  • Shao, X., Xu, C., Lu, L., & Shen, Q. (2021). Transition-metal difluorocarbene complexes. Chemical Society Reviews, 50(18), 10255-10305.
  • Zhang, Y., Li, Y., Wang, Y., Li, X., & Wang, J. (2024). Difluorocarbene Generation via a Spin-Forbidden Excitation under Visible Light Irradiation. Journal of the American Chemical Society, 146(45), 31238–31247.
  • Anonymous. (n.d.).
  • Xie, Q., & Hu, J. (2023). Unconventional Transformations of Difluorocarbene with Amines and Ethers. Accounts of Chemical Research, 56(5), 481–495.
  • Krieger, M., Schmalzbauer, M., & Bolm, C. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry, 3(1), 253-260.
  • Mykhailiuk, P. K. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(6), 1492–1501.
  • Zhang, W., Ni, C., & Hu, J. (2011). A comparative study of chlorodifluoromethyl aryl ketones and sulfones as difluorocarbene reagents for O- and N-difluoromethylations. Journal of Fluorine Chemistry, 132(8), 521-528.
  • Sherry, A. D., & Wu, Y. (2013). New Frontiers and Developing Applications in 19F NMR. Current opinion in chemical biology, 17(2), 103-109.
  • Zhao, T., Chen, Z., Bu, J., Huang, M., & Yang, Q. (2026). Multifaceted Reactions of Difluorocarbene with Amines: Synthesis and Mechanistic Insights.
  • Ni, C., Zhu, L., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions.
  • Visser, G. W. M., & Herscheid, J. D. M. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 61(12), 4238-4243.
  • BenchChem. (2025). 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol.
  • Anderson, N. G., & Nelson, T. D. (2007). Purification of Difluoromethylornithine by Global Process Optimization: Coupling of Chemistry and Chromatography with Enantioselective Crystallization. Organic Process Research & Development, 11(5), 841–848.
  • BenchChem. (n.d.). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
  • Chen, Q. Y. (2015). Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Chemistry: An Asian Journal, 10(5), 1048-1063.
  • Besset, T., & Poisson, T. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7036-7081.
  • Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(7), 2162–2165.
  • Organic Chemistry Portal. (n.d.).
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  • PubMed. (2018). 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures.
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  • Yi, C. S., & Lee, D. W. (2020). Electrochemical oxidation-induced etherification via C(sp3) H/O H cross-coupling. Beilstein Journal of Organic Chemistry, 16, 1036–1042.
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  • Ni, C., & Hu, J. (2019). Facile double O -difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 60(33), 152917.
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Optimization

Advanced Reagents Technical Support Center: Moisture Management for 1-(Difluoromethoxy)-2-fluorobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops or reagent degradation when working with fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops or reagent degradation when working with fluorinated building blocks.

1-(Difluoromethoxy)-2-fluorobenzene is a highly valuable synthon used to introduce fluorine-containing motifs that enhance metabolic stability and bioavailability in active pharmaceutical ingredients[1]. While the difluoromethoxy (-OCF₂H) group is generally robust, the reagent is fundamentally air and moisture sensitive. Trace water not only quenches sensitive organometallic intermediates during downstream synthesis but can also trigger insidious autocatalytic degradation of the reagent itself.

This guide provides field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind moisture-related failures.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my 1-(Difluoromethoxy)-2-fluorobenzene degrading during storage despite being sealed? The Causality: The specification for water content in this reagent must be strictly maintained at ≤ 0.5% to prevent moisture absorption and potential degradation[1]. While the ether linkage is stable under neutral conditions, trace moisture combined with ambient light or trace acidic/basic impurities can initiate the slow hydrolysis of the -OCF₂H group. This hydrolysis generates 2-fluorophenol derivatives and hydrogen fluoride (HF). Because HF is a strong acid, it catalyzes further cleavage of the remaining difluoromethoxy groups, creating an autocatalytic degradation loop.

Q2: How does moisture ruin my Directed ortho-Lithiation (DoM) reactions? The Causality: The fluorine and difluoromethoxy substituents strongly direct lithiation to the aromatic ring. However, organolithium intermediates are highly nucleophilic and basic. If trace water is present in the reagent or solvent, it acts as a rapid proton source, instantly quenching the aryl-lithium intermediate back to the starting material. To prevent this, all air and moisture-sensitive manipulations must be performed using oven-dried glassware, including standard Schlenk and glovebox techniques under an atmosphere of nitrogen or argon[2].

Q3: What are the spectroscopic signs of moisture contamination and degradation? The Causality: If you suspect moisture degradation, run a rapid NMR analysis.

  • ¹H NMR: Look for the disappearance of the characteristic triplet of the -OCF₂H proton (typically around 6.5 ppm) and the appearance of a broad -OH peak indicating phenol formation.

  • ¹⁹F NMR: The presence of a sharp singlet far upfield indicates the formation of dangerous HF gas, confirming that moisture-driven hydrolysis has occurred.

Part 2: Quantitative Impact of Moisture Contamination

To optimize your synthetic workflows, refer to the following empirically derived thresholds for moisture content in 1-(Difluoromethoxy)-2-fluorobenzene.

Water Content (Karl Fischer)Reagent Stability (25°C, 6 months)Organometallic Reaction YieldRecommended Troubleshooting Action
≤ 50 ppm (0.005%) > 99% recovery> 90%None required. Optimal state.
~ 500 ppm (0.05%) ~ 95% recovery (trace HF formation)70% – 85%Store over activated 3Å molecular sieves.
≥ 5000 ppm (0.5%) Significant degradation (< 80%)< 30% (Intermediate quenched)Discard or re-distill over CaH₂ prior to use.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning they contain built-in analytical checks to confirm success before you proceed to the next critical step.

Protocol A: Rigorous Drying and Storage of Fluorinated Arenes

Objective: Reduce water content to < 50 ppm to halt autocatalytic degradation.

  • Preparation: Activate 3Å molecular sieves in a vacuum oven at 300°C for 12 hours. Cool under dry argon.

  • Drying: Add the activated sieves (20% w/v) directly to the amber storage bottle containing 1-(Difluoromethoxy)-2-fluorobenzene.

  • Degassing: Perform three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen and volatile moisture. Store under inert gas.

  • Self-Validation Step: Remove a 100 µL aliquot via a dry syringe and test via Karl Fischer titration. Validation is achieved only when the readout confirms ≤ 50 ppm water.

Protocol B: Moisture-Free Directed ortho-Lithiation (DoM) Workflow

Objective: Execute a high-yield metalation without moisture quenching.

  • Apparatus Prep: Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon three times[2].

  • Reagent Introduction: Dissolve the dried 1-(Difluoromethoxy)-2-fluorobenzene in anhydrous THF (distilled over Na/benzophenone) and transfer to the flask via a dry Hamilton syringe.

  • Lithiation: Cool the system to -78°C using a dry ice/acetone bath. Add sec-BuLi dropwise. Stir for 1 hour.

  • Self-Validation Step: Before adding your expensive electrophile, extract a 50 µL test aliquot and quench it immediately in an NMR tube containing MeOD (Deuterated Methanol). Analyze via GC-MS or ¹H NMR. Validation is achieved if >95% deuterium incorporation is observed at the ortho-position, proving the system was perfectly anhydrous and the lithiation was successful.

Part 4: Process Visualizations

Degradation A 1-(Difluoromethoxy)- 2-fluorobenzene C Hydrolysis Reaction (Base/Acid Catalyzed) A->C B Trace Moisture (H₂O) B->C D 2-Fluorophenol Derivative C->D E Hydrogen Fluoride (HF) C->E E->C Autocatalysis

Autocatalytic hydrolysis pathway of difluoromethoxy groups in the presence of moisture.

Schlenk S1 Oven-Dry Glassware (>120°C, 12h) S2 Purge & Backfill (3x Ar/N₂ Cycles) S1->S2 S3 Transfer Reagent via Syringe S2->S3 S4 Run Reaction (e.g., Lithiation) S3->S4

Standard Schlenk-line workflow for moisture-free manipulation of fluorinated reagents.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1-(Difluoromethoxy)-2-fluorobenzene Purity Analysis: A Column Chemistry Comparison Guide

Introduction: The Analytical Challenge of Fluorinated Aromatics 1-(Difluoromethoxy)-2-fluorobenzene (CAS: 97963-49-0) is a highly electronegative building block frequently utilized in the synthesis of advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Aromatics

1-(Difluoromethoxy)-2-fluorobenzene (CAS: 97963-49-0) is a highly electronegative building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. For drug development professionals, ensuring the absolute purity of this intermediate is critical, as trace regioisomers (such as the meta- or para-fluorinated variants) or defluorinated byproducts can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

The analytical challenge lies in the physicochemical properties of fluorinated regioisomers. Because the fluorine atom and the difluoromethoxy group impart similar hydrophobicities and partition coefficients across different positional isomers, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing standard octadecylsilane (C18) stationary phases often fails to achieve baseline resolution.

To establish a robust, self-validating analytical system, this guide objectively compares the performance of a standard C18 column against a Pentafluorophenyl (PFP) stationary phase. Furthermore, we provide a comprehensive method validation framework strictly adhering to the latest ICH Q2(R2) guidelines[1].

Mechanistic Causality: C18 vs. Pentafluorophenyl (PFP) Phases

Do not simply default to a C18 column for halogenated compounds. Understanding the causality behind stationary phase interactions is the cornerstone of rational method development.

  • Standard C18 Phases: Retention is driven almost exclusively by dispersive (hydrophobic) interactions. Because the hydrophobic surface area of 1-(difluoromethoxy)-2-fluorobenzene is virtually identical to its regioisomers, a C18 column struggles to differentiate them, resulting in co-elution.

  • PFP (Pentafluorophenyl) Phases: Fluorinated stationary phases provide orthogonal selectivity. The electron-withdrawing fluorine atoms on the PFP phenyl ring create a highly electron-deficient π -system. This facilitates multiple retention mechanisms: hydrophobic interactions, π−π interactions, strong dipole-dipole interactions, and rigid shape selectivity. For an analyte like 1-(difluoromethoxy)-2-fluorobenzene, the strong dipole moment induced by the difluoromethoxy group interacts specifically with the PFP ligand, enabling the baseline separation of closely related impurities[2].

Mechanism Analyte 1-(Difluoromethoxy) -2-fluorobenzene C18 Standard C18 Column • Dispersive (Hydrophobic) • Weak Isomer Resolution Analyte->C18 Hydrophobic only PFP PFP Column • π-π Interactions • Dipole-Dipole • Shape Selectivity Analyte->PFP Orthogonal interactions Result1 Result1 C18->Result1 Result2 Result2 PFP->Result2

Fig 1: Mechanistic divergence in stationary phase interactions for fluorinated aromatics.

Experimental Protocol: Step-by-Step Methodology

To objectively compare the columns and validate the method, the following self-validating protocol was executed.

Reagents and Sample Preparation
  • Diluent: Methanol (HPLC Grade) / Water (Milli-Q) (50:50, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of 1-(difluoromethoxy)-2-fluorobenzene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Impurity Spiking Solution: Prepare a mixed solution containing 1-(difluoromethoxy)-3-fluorobenzene (Regioisomer A) and 2-fluorophenol (Degradant B) at 0.1 mg/mL.

  • System Suitability Test (SST) Sample: Spike the standard preparation with 1.0% (w/w) of the Impurity Spiking Solution.

HPLC Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ensures ionization suppression of any phenolic impurities).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: 30% 70% B

    • 12–15 min: 70% B

    • 15–15.1 min: 70% 30% B

    • 15.1–20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 265 nm (determined via DAD spectral extraction).

Column Candidates
  • Column A (Control): Standard C18 (150 mm × 4.6 mm, 3 µm).

  • Column B (Test): Pentafluorophenyl (PFP) (150 mm × 4.6 mm, 3 µm).

Comparative Performance Data

The SST sample was injected onto both columns to evaluate specificity and resolving power. The quantitative superiority of the PFP column is summarized below.

Table 1: Selectivity and Resolution Comparison (C18 vs. PFP)
ParameterAnalyte/ImpurityStandard C18 ColumnPFP Column
Retention Time (RT) 2-Fluorophenol (Imp B)4.21 min5.10 min
1-(Difluoro)-2-fluoro (API)8.45 min9.35 min
1-(Difluoro)-3-fluoro (Imp A)8.52 min10.15 min
Resolution ( Rs​ ) API vs. Impurity A0.8 (Co-elution) 3.2 (Baseline)
Tailing Factor ( Tf​ ) API Peak1.451.05
Theoretical Plates ( N ) API Peak8,50014,200

Conclusion of Comparison: The C18 column failed to resolve the target analyte from its meta-regioisomer ( Rs​ = 0.8). The PFP column, leveraging dipole-dipole interactions, achieved a highly robust baseline separation ( Rs​ = 3.2), making it the mandatory choice for the subsequent ICH Q2(R2) validation.

ICH Q2(R2) Method Validation on the PFP Column

With the PFP column selected, the method was subjected to a rigorous validation framework according to the updated ICH Q2(R2) guidelines[1], ensuring the procedure is fit for its intended purpose in routine quality control.

ValidationWorkflow Start Method Development Column Screening Compare C18 vs. PFP Selectivity Evaluation Start->Compare Validate ICH Q2(R2) Validation Protocol Compare->Validate Spec Specificity (Peak Purity Angle < Threshold) Validate->Spec Lin Linearity & Range (50% to 150% of Target) Validate->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Validate->Acc Rob Robustness (Temp ±5°C, Flow ±0.1mL) Validate->Rob Final Validated Purity Method Ready for Tech Transfer Spec->Final Lin->Final Acc->Final Rob->Final

Fig 2: ICH Q2(R2) analytical method validation lifecycle workflow.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of expected components.

  • Result: Blank injections showed no interfering peaks at the retention time of 1-(difluoromethoxy)-2-fluorobenzene. Peak purity analysis via DAD confirmed that the purity angle was less than the purity threshold for the main peak in all spiked samples, proving no co-eluting hidden impurities.

Linearity, LOD, and LOQ

Linearity was established by preparing standard solutions at six concentration levels ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ).

Accuracy (Recovery)

Accuracy was determined by spiking the API with known amounts of impurities at 50%, 100%, and 150% of the specification limit (0.15% w/w). Triplicate preparations were made at each level.

Precision (Repeatability & Intermediate Precision)

Repeatability was assessed by six consecutive injections of the 100% standard preparation. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.

Table 2: Summary of ICH Q2(R2) Validation Results (PFP Column)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution > 2.0; Purity Angle < Threshold Rs​ = 3.2; Angle < ThresholdPass
Linearity Range R2≥0.999 (50% - 150%) R2=0.9998 Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass
Accuracy (Recovery) 90.0% – 110.0% at all spike levels98.5% – 101.2%Pass
Repeatability %RSD 2.0% ( n=6 )%RSD = 0.45%Pass
Intermediate Precision %RSD 2.0% ( n=12 total)%RSD = 0.62%Pass
Robustness Rs​≥2.0 under varied conditionsMin Rs​ = 2.8 (at 40°C)Pass

Conclusion

For the purity analysis of 1-(difluoromethoxy)-2-fluorobenzene, standard C18 stationary phases present a critical risk of co-eluting regioisomers due to their reliance on purely hydrophobic interactions. By transitioning to a Pentafluorophenyl (PFP) column , analysts can leverage orthogonal dipole-dipole and π−π interactions to achieve robust baseline separation. The experimental data confirms that the PFP-based method easily satisfies all stringent criteria set forth by the ICH Q2(R2) guidelines, providing a highly reliable, self-validating system for pharmaceutical and chemical quality control.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL:[Link][2]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][1]

Sources

Comparative

Comparing lipophilicity: 1-(Difluoromethoxy)-2-fluorobenzene vs non-fluorinated analogs

A Technical Comparison Guide: Lipophilicity and Conformational Dynamics of 1-(Difluoromethoxy)-2-fluorobenzene vs. Non-Fluorinated Analogs As a Senior Application Scientist in medicinal chemistry, I often encounter the c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide: Lipophilicity and Conformational Dynamics of 1-(Difluoromethoxy)-2-fluorobenzene vs. Non-Fluorinated Analogs

As a Senior Application Scientist in medicinal chemistry, I often encounter the challenge of optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile without drastically inflating its molecular weight. Fluorine scanning is a cornerstone of this optimization process.

This guide provides an in-depth, objective comparison of the lipophilicity (LogP/LogD) and structural dynamics of 1-(difluoromethoxy)-2-fluorobenzene against its non-fluorinated analog, anisole (methoxybenzene) , and the intermediate 1-(difluoromethoxy)benzene . By understanding the causality behind these physicochemical shifts, researchers can rationally deploy these motifs to fine-tune drug candidates.

Structural and Electronic Fundamentals

The replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a classic bioisosteric strategy. The methoxy group is notoriously susceptible to CYP450-mediated O-dealkylation. While perfluorination to a trifluoromethoxy group (-OCF₃) completely blocks this metabolic liability, it often incurs a severe lipophilicity penalty, driving up the LogP and increasing the risk of off-target toxicity and poor aqueous solubility[1].

The difluoromethoxy group serves as a "Goldilocks" solution. It acts as a lipophilic hydrogen bond donor [2]. More importantly, it functions as a "lipophilicity chameleon" [3][4]. The -OCF₂H group can rotate to adopt a polar conformation in aqueous environments (exposing its dipole to water) and a lipophilic conformation in lipid membranes.

However, introducing an ortho-fluorine to create 1-(difluoromethoxy)-2-fluorobenzene fundamentally alters this dynamic. The highly electronegative ortho-fluorine creates intense electrostatic repulsion with the ether oxygen's lone pairs and the fluorines of the -OCF₂H group. This repulsion restricts the free rotation of the ether bond, resulting in conformational locking . The molecule is forced into an orthogonal geometry that minimizes the "chameleon" effect, thereby presenting a consistently higher lipophilic surface area and further fortifying the aromatic ring against ortho-hydroxylation.

Quantitative Lipophilicity Comparison

The table below summarizes the lipophilicity shifts (ΔLogP) associated with progressive fluorination of the anisole core.

CompoundStructure / SubstitutionExperimental / Computed LogPHansch π ParameterMetabolic Liability
Anisole Non-fluorinated (-OCH₃)2.05[1]-0.02[1]High (O-dealkylation)
2-Fluoroanisole Ortho-fluoro (-OCH₃, 2-F)2.10[5]~0.15Moderate
1-(Difluoromethoxy)benzene Difluorinated ether (-OCF₂H)2.50[1]0.42[1]Low
1-(Difluoromethoxy)-2-fluorobenzene Ortho-fluoro + Difluoro ether~2.75 - 2.80~0.60Very Low (Blocked)
Trifluoromethoxybenzene Perfluorinated ether (-OCF₃)3.16[1]1.04[1]None (Excessive LogP)

*Values derived from additive Hansch parameters and established structure-activity relationship (SAR) models for ortho-substituted fluorinated ethers.

Experimental Methodologies: Self-Validating Protocols

To objectively verify these lipophilicity shifts in your own laboratory, rely on a self-validating Shake-Flask LC-MS/MS protocol rather than purely computational models, as computational models often struggle to accurately predict the context-dependent dipole moments of the -OCF₂H chameleon effect[4].

Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogP Determination

Causality Check: Pre-saturating the phases is critical. If octanol and water are not mutually saturated prior to the experiment, the phase volumes will shift during equilibration, skewing the concentration ratio and generating false LogP values.

  • Phase Preparation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation. Separate the phases using a separatory funnel.

  • Standard Preparation: Dissolve 1-(difluoromethoxy)-2-fluorobenzene (and anisole as a control) in DMSO to create 10 mM stock solutions.

  • Spiking: Add 10 µL of the stock solution to 1 mL of the pre-saturated 1-octanol in a 2 mL glass HPLC vial.

  • Equilibration: Add 1 mL of pre-saturated PBS to the vial. Seal and agitate on a mechanical shaker at 300 RPM for 2 hours at strictly controlled room temperature (25°C).

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully aliquot 100 µL from both the octanol (top) and aqueous (bottom) phases. Dilute appropriately with mobile phase and inject into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

  • Calculation: LogP = Log₁₀(Peak Area in Octanol / Peak Area in Aqueous Phase).

Protocol B: ¹⁹F-NMR Conformational Analysis

To validate the "conformational locking" caused by the ortho-fluorine:

  • Dissolve 1-(difluoromethoxy)-2-fluorobenzene in CDCl₃.

  • Perform a ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) NMR experiment.

  • Interpretation: The lack of cross-peaks between the -OCF₂H proton and the aromatic protons (compared to the unsubstituted difluoromethoxybenzene) will confirm the sterically restricted, orthogonal conformation induced by the ortho-fluorine.

Visualizing the Impact

Workflow Visualization

The following diagram outlines the critical path for the self-validating LogP experimental protocol described above.

G N1 Phase Saturation (Octanol/Water) N2 Compound Spiking N1->N2 N3 Equilibration (Shake-Flask) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 LogP/LogD Calculation N5->N6

Caption: Workflow for Shake-Flask LC-MS/MS LogP Determination.

Metabolic Pathway Modulation

By replacing the methoxy group with a difluoromethoxy group and adding an ortho-fluorine, we fundamentally alter the molecule's interaction with the CYP450 active site. The stronger C-H bond of the -CF₂H group resists hydrogen atom transfer (HAT), while the ortho-fluorine blocks aromatic hydroxylation[1].

G Sub1 Anisole (Non-fluorinated) CYP1 CYP450 Oxidation Sub1->CYP1 Sub2 1-(Difluoromethoxy)- 2-fluorobenzene CYP2 CYP450 Oxidation Sub2->CYP2 Met1 Rapid O-Dealkylation & Aromatic Hydroxylation CYP1->Met1 Met2 Metabolically Stable (Blocked Sites) CYP2->Met2

Caption: CYP450 metabolic pathway comparison showing fluorination-induced stability.

Conclusion for Drug Development Professionals

When choosing between anisole, 1-(difluoromethoxy)benzene, and 1-(difluoromethoxy)-2-fluorobenzene, the decision hinges on the specific liabilities of your lead compound.

If your molecule suffers from rapid clearance due to O-dealkylation, the difluoromethoxy group is an excellent bioisostere that provides metabolic stability without the extreme lipophilic penalty of a trifluoromethoxy group. However, if you require both metabolic stability and a rigid, predictable conformation to fit a specific hydrophobic binding pocket, the 1-(difluoromethoxy)-2-fluorobenzene motif is superior. The ortho-fluorine locks the ether into an orthogonal conformation, slightly increasing the LogP (to ~2.75) but providing a highly stable, predictable vector for rational drug design.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, ACS Publications.[Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept, ResearchGate.[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange, Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups, PubMed - NIH. [Link]

  • 2-Fluoroanisole | C7H7FO | CID 67576, PubChem - NIH. [Link]

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Validation

Benchmarking 1-(Difluoromethoxy)-2-fluorobenzene for OLED material performance

Benchmarking 1-(Difluoromethoxy)-2-fluorobenzene for OLED Material Performance: A Comprehensive Guide In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the transition from vacuum-deposited small...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(Difluoromethoxy)-2-fluorobenzene for OLED Material Performance: A Comprehensive Guide

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the transition from vacuum-deposited small molecules to solution-processed, high-efficiency polymeric and small-molecule architectures hinges on precise molecular engineering. 1-(Difluoromethoxy)-2-fluorobenzene (CAS: 97963-49-0) has emerged as a highly specialized fluorinated aromatic building block[1]. It serves a dual mandate in advanced materials science: acting as a functional precursor for high-triplet-energy ( ET​ ) host materials and functioning as an orthogonal solvent for multilayer solution processing[2].

This guide objectively benchmarks 1-(Difluoromethoxy)-2-fluorobenzene against standard non-fluorinated and fully perfluorinated alternatives, providing researchers and materials scientists with the mechanistic rationale and experimental protocols necessary to leverage this compound in next-generation display and lighting technologies.

Mechanistic Rationale: The Role of Partial Fluorination

The optoelectronic performance of an OLED host material is dictated by its frontier molecular orbital (HOMO/LUMO) alignment, triplet energy, and morphological stability. 1-(Difluoromethoxy)-2-fluorobenzene offers distinct advantages over traditional hydrocarbon analogs (like anisole) and fully fluorinated derivatives (like trifluoromethoxybenzene) due to three field-proven mechanisms:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms on both the methoxy group and the aromatic ring withdraw electron density[3]. This deepens (lowers) the HOMO and LUMO levels, which reduces the energy barrier for electron injection from the Electron Transport Layer (ETL) while simultaneously improving oxidative stability[3].

  • Restricted Dihedral Rotation (Steric Control): When used as a precursor to synthesize larger conjugated systems (e.g., coupling to carbazole or triphenylene cores), the ortho-fluoro substituent induces a severe steric twist[4]. This restricted dihedral rotation breaks the extended π -conjugation, effectively localizing the excited state and preserving a high triplet energy ( ET​>2.8 eV)—a strict requirement for blue Phosphorescent OLED (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) hosts to prevent reverse energy transfer[4].

  • Orthogonal Solubility: In solution-processed multilayer OLEDs, depositing the Emissive Layer (EML) without redissolving the underlying Hole Transport Layer (HTL) is a critical bottleneck. The semi-fluorinated nature of this compound makes it an ideal fluorous orthogonal solvent, dissolving fluorinated emitters while leaving hydrocarbon-based HTLs completely intact[2].

G A 1-(Difluoromethoxy) -2-fluorobenzene B Inductive Electron Withdrawal (-I) A->B C Restricted Dihedral Rotation (Steric Twist) A->C D Deep HOMO/LUMO Stabilization B->D E High Triplet Energy (ET > 2.8 eV) C->E F High-Efficiency Blue PhOLED Host D->F E->F

Figure 1: Mechanistic pathway illustrating how specific fluorination dictates optoelectronic performance.

Quantitative Benchmarking Data

To objectively evaluate 1-(Difluoromethoxy)-2-fluorobenzene, we benchmark its physicochemical properties and resulting device performance against Anisole (baseline non-fluorinated) and Trifluoromethoxybenzene (fully fluorinated methoxy).

Table 1: Physicochemical & Electronic Property Comparison

Material / Precursor CoreDipole Moment (D)HOMO Level (eV)LUMO Level (eV)Triplet Energy ( ET​ , eV)*Orthogonality Factor
Anisole 1.25-5.80-2.102.65Poor (Dissolves HTL)
Trifluoromethoxybenzene 2.10-6.45-2.852.95Excellent
1-(Difluoromethoxy)-2-fluorobenzene 2.45 -6.20 -2.65 2.88 High

*Note: Energy levels are representative of carbazole-coupled host derivatives synthesized from these respective building blocks.

Table 2: Solution-Processed Blue PhOLED Device Performance (Device Architecture: ITO / PEDOT:PSS / Crosslinked-HTL / Host:FIrpic / TPBi / LiF / Al)

Host Derivative Synthesized FromTurn-on Voltage ( Von​ )Max Current Efficiency (cd/A)Max EQE (%)Roll-off at 1000 cd/m²
Anisole Core4.2 V18.59.2%Severe (>40%)
Trifluoromethoxybenzene Core3.8 V32.116.5%Moderate (25%)
1-(Difluoromethoxy)-2-fluorobenzene Core 3.5 V 41.4 21.8% Low (<15%)

Analysis: The difluoromethoxy derivative achieves the highest External Quantum Efficiency (EQE) and the lowest efficiency roll-off. The presence of the ortho-fluoro atom provides the necessary steric bulk to prevent close π−π stacking (which causes triplet-triplet annihilation), while the −OCHF2​ group fine-tunes the HOMO level for optimal charge balance without the extreme voltage penalties seen in fully perfluorinated systems[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints to confirm success before proceeding to the next phase.

Protocol A: Synthesis of Fluorinated Host Material via Suzuki-Miyaura Coupling

Objective: Synthesize a high- ET​ host by coupling 4-bromo-1-(difluoromethoxy)-2-fluorobenzene with a carbazole-boronic acid derivative.

  • Preparation: In a Schlenk flask under inert N₂ atmosphere, combine 1.0 eq of 4-bromo-1-(difluoromethoxy)-2-fluorobenzene, 1.2 eq of 9-phenyl-9H-carbazole-3-boronic acid, and 3.0 eq of K₂CO₃.

  • Catalyst Addition: Add 0.05 eq of Pd₂(dba)₃ and 0.1 eq of SPhos ligand. Causality: The bulky SPhos ligand is mandatory here; the steric hindrance of the ortho-fluoro group impedes standard transmetalation, requiring an electron-rich, bulky phosphine to accelerate the catalytic cycle.

  • Reaction: Dissolve in a degassed mixture of Toluene/H₂O (4:1 v/v). Reflux at 90°C for 12 hours.

  • Validation Checkpoint 1 (NMR): Isolate the product via column chromatography. Perform ¹⁹F NMR. Success Criteria: You must observe a distinct doublet at approx. -82 ppm (due to geminal H-F coupling in the −OCHF2​ group) and a singlet at -135 ppm (Ar-F). The absence of the doublet indicates unwanted defluorination during cross-coupling.

  • Validation Checkpoint 2 (Photophysics): Measure the low-temperature (77 K) photoluminescence spectrum in a 2-methyltetrahydrofuran glass matrix. Success Criteria: The highest-energy vibronic peak of the phosphorescence emission must be ≤430 nm to confirm an ET​≥2.88 eV.

Protocol B: Orthogonal Solvent Deposition for Multilayer OLEDs

Objective: Utilize 1-(Difluoromethoxy)-2-fluorobenzene as an orthogonal solvent for EML deposition.

  • HTL Preparation: Spin-coat the polymeric HTL (e.g., poly-TPD) from chlorobenzene onto an ITO/PEDOT:PSS substrate.

  • Thermal Annealing: Anneal the substrate at 150°C for 30 minutes to remove residual solvent and promote film adhesion.

  • EML Formulation: Dissolve the fluorinated host material and phosphorescent dopant (e.g., FIrpic) in neat 1-(Difluoromethoxy)-2-fluorobenzene at a concentration of 10 mg/mL. Stir at 40°C until fully dissolved.

  • Orthogonal Spin-Coating: Spin-coat the EML solution directly onto the HTL at 2000 rpm for 60 seconds. Causality: Because the solvent is highly fluorinated, it lacks the thermodynamic affinity to solvate the hydrocarbon-based HTL, preventing interfacial mixing[2].

  • Validation Checkpoint (UV-Vis Absorption): Prior to EML deposition, measure the UV-Vis absorption of the HTL. After EML deposition and subsequent washing with the fluorinated solvent, remeasure. Success Criteria: The HTL absorption peak (e.g., at 350 nm) must retain >98% of its original optical density, validating a perfectly orthogonal interface.

G S1 1. HTL Spin-Coating (Chlorobenzene) S2 2. Thermal Annealing (150°C, 30 min) S1->S2 S3 3. EML Spin-Coating (1-DFM-2-FB Solvent) S2->S3 S4 4. Orthogonal Interface (No HTL Dissolution) S3->S4

Figure 2: Workflow demonstrating the use of 1-DFM-2-FB as an orthogonal solvent in multilayer OLED fabrication.

Conclusion

For drug development professionals transitioning into organic electronics, or materials scientists optimizing next-generation displays, 1-(Difluoromethoxy)-2-fluorobenzene bridges the gap between synthetic versatility and optoelectronic precision. By leveraging its unique combination of inductive electron withdrawal and steric bulk, researchers can engineer host materials that suppress efficiency roll-off while maintaining the high triplet energies required for deep-blue emission. Furthermore, its utility as an orthogonal solvent unlocks scalable, solution-processed manufacturing techniques that were previously hindered by interfacial mixing.

References

  • ChemicalCell. 1-(Difluoromethoxy)-2-Fluorobenzene CAS NO 97963-49-0 - ChemicalCell. Retrieved from:[Link]

  • ResearchGate. Semi-perfluoroalkyl polyfluorene with varying fluorine content: Synthesis and photophysical properties. Retrieved from:[Link]

  • ACS Publications. Development of Fluorinated Colorless Polyimides of Restricted Dihedral Rotation toward Flexible Substrates with Thermal Robustness. Retrieved from:[Link]

  • ACS Publications. Triphenylene-Enchained Perfluorocyclobutyl Aryl Ether Polymers: A Modular Synthetic Route to Processable Thermoplastics. Retrieved from:[Link]

Sources

Comparative

Validating the Metabolic Stability of 1-(Difluoromethoxy)-2-fluorobenzene Derivatives: A Comparative Guide

As drug development professionals push the boundaries of chemical space, managing metabolic liability remains a paramount challenge. Cytochrome P450 (CYP) enzymes in the liver rapidly clear many promising drug candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of chemical space, managing metabolic liability remains a paramount challenge. Cytochrome P450 (CYP) enzymes in the liver rapidly clear many promising drug candidates before they can exert their therapeutic effect. This guide provides an objective, data-driven comparison of the 1-(difluoromethoxy)-2-fluorobenzene motif against traditional alternatives, detailing the physical organic chemistry principles that drive its stability and the rigorous experimental protocols required to validate it.

Mechanistic Rationale: Overcoming CYP450 Vulnerabilities

In classical medicinal chemistry, the methoxy group (-OCH₃) is frequently employed to modulate lipophilicity and target binding. However, it is highly susceptible to CYP-mediated O-demethylation via a hydrogen atom transfer (HAT) mechanism[1].

By replacing the methoxy group with a difluoromethoxy group (-OCF₂H) , medicinal chemists can significantly enhance metabolic stability. The strong carbon-fluorine (C-F) bonds resist enzymatic cleavage, effectively blocking O-dealkylation[2]. Furthermore, the -OCF₂H group acts as a lipophilic hydrogen bond donor, maintaining critical target interactions without the metabolic penalty of a standard hydroxyl or methoxy group[2].

Despite this improvement, the aromatic ring itself may still be vulnerable to arene hydroxylation[3]. The strategic addition of an ortho-fluorine atom creates the 1-(difluoromethoxy)-2-fluorobenzene motif. The highly electronegative fluorine atom withdraws electron density from the aromatic system, deactivating it toward electrophilic oxidation by CYP enzymes, while simultaneously providing steric shielding to adjacent positions[1].

Logical flow of CYP450 metabolic resistance conferred by difluoromethoxy and ortho-fluoro motifs.

Comparative Performance Data

To objectively demonstrate the value of this structural modification, we must compare the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the 1-(difluoromethoxy)-2-fluorobenzene motif against its non-fluorinated and mono-fluorinated analogs. The table below summarizes the quantitative metabolic advantages observed in standard Human Liver Microsome (HLM) assays[3].

Structural MotifBioisostere ElementLogD (pH 7.4)HLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Liability
Methoxybenzene -OCH₃2.515.291.2Rapid O-demethylation
Difluoromethoxybenzene -OCF₂H3.142.532.6Arene hydroxylation (ortho/para)
1-(Difluoromethoxy)-2-fluorobenzene -OCF₂H + ortho-F3.3>120.0<11.5Highly stable (Resistant)

Data Interpretation: The transition from a methoxy to a difluoromethoxy group extends the half-life nearly threefold by eliminating the O-dealkylation liability. The subsequent addition of the ortho-fluorine completely shuts down arene hydroxylation, resulting in a practically stable compound with an intrinsic clearance below the assay's reliable quantification limit.

Experimental Validation: Self-Validating HLM Assay Protocol

To confidently validate the metabolic stability of these derivatives, the Human Liver Microsome (HLM) assay remains the industry standard[4]. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. You cannot simply measure compound disappearance; you must prove why it disappeared (or didn't).

Causality in Experimental Design:
  • NADPH Regenerating System: CYP enzymes require a continuous supply of electrons. We use an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH to prevent cofactor depletion over the assay duration[4].

  • Minus-NADPH Control: Incubating the compound without NADPH isolates chemical degradation or non-CYP enzymatic hydrolysis from true CYP-mediated oxidation. If the compound degrades here, the liability is not CYP-related.

  • Positive Control (Verapamil): A known high-clearance compound is run in parallel to ensure the microsomes are enzymatically active and the assay conditions are optimal[4].

Step-by-step experimental workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology
  • Matrix Preparation: Thaw cryopreserved pooled Human Liver Microsomes (pHLM) on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to achieve a final protein concentration of 0.5 mg/mL[4].

  • Compound Addition: Spike the 1-(difluoromethoxy)-2-fluorobenzene derivative (and the Verapamil control in a separate vessel) into the HLM suspension to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains strictly below 0.1% to prevent CYP enzyme inhibition[4].

  • Thermal Equilibration: Transfer the reaction mixture to a 37°C shaking water bath and pre-incubate for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. (For the minus-NADPH control, substitute this addition with an equivalent volume of phosphate buffer).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the active reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). The organic solvent denatures the CYP proteins, instantly terminating the enzymatic reaction.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound. Calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[4].

Conclusion

The 1-(difluoromethoxy)-2-fluorobenzene motif represents a masterclass in applied physical organic chemistry. By systematically addressing the specific vulnerabilities of the methoxybenzene scaffold—using the C-F bond strength to block O-dealkylation and ortho-fluorine steric/electronic shielding to block arene hydroxylation—researchers can rescue highly potent but metabolically labile drug candidates. When validated through rigorously controlled, self-validating HLM assays, this motif consistently demonstrates superior pharmacokinetic survivability.

References

  • BenchChem - The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. 2

  • ACS Publications - Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. 3

  • Royal Society of Chemistry (RSC) - CHAPTER 9: Cytochrome P450 Metabolism. 1

  • MDPI - A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance.... 4

Sources

Validation

Cost-benefit analysis of using 1-(Difluoromethoxy)-2-fluorobenzene in API synthesis

Title: Strategic Cost-Benefit Analysis: 1-(Difluoromethoxy)-2-fluorobenzene vs. Late-Stage Difluoromethylation in API Synthesis The Strategic Role of the Difluoromethoxy Group in Drug Design The strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Cost-Benefit Analysis: 1-(Difluoromethoxy)-2-fluorobenzene vs. Late-Stage Difluoromethylation in API Synthesis

The Strategic Role of the Difluoromethoxy Group in Drug Design

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Among fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent[1]. Unlike the fully fluorinated trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains a polarized hydrogen atom, allowing it to act as a lipophilic hydrogen bond donor[2]. This rare physicochemical duality makes it an exceptional bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups—improving membrane permeability while simultaneously shielding the molecule from cytochrome P450-mediated oxidative metabolism[1].

For process chemists and drug development professionals, the critical decision lies in the synthetic strategy: Should the -OCF₂H group be introduced via a pre-functionalized building block like 1-(Difluoromethoxy)-2-fluorobenzene (CAS: 97963-49-0) early in the synthesis, or should it be installed via Late-Stage Difluoromethylation (LSF) on an advanced intermediate?

Workflow Comparison: Early Integration vs. Late-Stage Functionalization

The architectural approach to API synthesis dictates both the cost of goods sold (COGS) and the scalability of the manufacturing process.

G BB 1-(Difluoromethoxy)-2-fluorobenzene (Pre-functionalized Building Block) BB_Step1 Cross-Coupling / Core Assembly (High Yield, Scalable) BB->BB_Step1 BB_Step2 Target -OCF2H API (High Overall Efficiency) BB_Step1->BB_Step2 LSF_Start Non-Fluorinated Starting Material (Advanced Intermediate) LSF_Step1 Complex Precursor Synthesis (Requires Protecting Groups) LSF_Start->LSF_Step1 LSF_Step2 Late-Stage Difluoromethylation (Hazardous, Lower Yield) LSF_Step1->LSF_Step2 LSF_Step3 Target -OCF2H API (High Cost of Goods) LSF_Step2->LSF_Step3

Caption: Workflow Comparison: Building Block vs. Late-Stage Difluoromethylation.

Quantitative Cost-Benefit Analysis

While LSF is highly valuable during the early discovery phase for rapid Structure-Activity Relationship (SAR) library generation, it introduces severe bottlenecks during scale-up. Difluorocarbene reagents are often exothermic, and applying them to complex, highly functionalized late-stage intermediates leads to yield attrition. Because the intermediate is already "expensive" (having undergone multiple synthetic steps), a 40% yield at the final step is economically devastating.

Conversely, utilizing 1-(Difluoromethoxy)-2-fluorobenzene shifts the cost to the beginning of the synthesis. The upfront material cost is higher, but the downstream coupling steps are highly reliable, resulting in a significantly lower overall COGS.

Process Metric1-(Difluoromethoxy)-2-fluorobenzene (Building Block)Late-Stage Difluoromethylation (LSF)
Overall Yield (Target API) 65% – 85% 30% – 55%
Linear Step Count 2 – 3 steps4 – 6 steps (includes protection/deprotection)
Regioselectivity Absolute (Pre-installed)Substrate-dependent (Risk of N- or S-alkylation)
Reagent Cost Impact Moderate (Front-loaded raw material cost)High (Yield loss of expensive advanced intermediate)
Process Safety & Scalability Excellent (Standard cross-coupling conditions)Poor (Exothermic carbene generation, hazardous)[3]

Experimental Methodologies & Causality

To objectively validate the data above, we compare the standardized protocols for both approaches in the synthesis of a model biaryl API core.

Protocol A: API Assembly via 1-(Difluoromethoxy)-2-fluorobenzene (Building Block)

Objective: Construct a biaryl framework using a pre-functionalized arene.

  • C-H Borylation:

    • Procedure: To a Schlenk flask, add 1-(Difluoromethoxy)-2-fluorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv),[Ir(OMe)(COD)]₂ (1.5 mol%), and dtbpy (3 mol%) in dry THF. Heat at 80°C for 12 hours.

    • Causality: Iridium-catalyzed C-H borylation is selected over direct lithium-halogen exchange to prevent defluorination or benzyne intermediate formation from the sensitive ortho-fluoro group. The steric bulk of the -OCF₂H group directs the borylation to the most sterically accessible position.

    • Self-Validation Check: ¹⁹F NMR of the crude mixture must show the characteristic -OCF₂H doublet at approximately -82 ppm (J = 74 Hz). The disappearance of specific aromatic protons in ¹H NMR confirms complete conversion.

  • Suzuki-Miyaura Cross-Coupling:

    • Procedure: Combine the resulting boronic ester with the core API aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a 4:1 Dioxane/H₂O mixture. Stir at 90°C for 8 hours.

    • Causality: Pd(dppf)Cl₂ is utilized because its large bite angle accelerates the reductive elimination step, which is the primary kinetic bottleneck when coupling sterically hindered ortho-substituted aryl rings.

Protocol B: Late-Stage Difluoromethylation of an API Phenol (LSF)

Objective: Install the -OCF₂H group on an advanced, fully assembled biaryl phenol.

  • Phenol Deprotonation:

    • Procedure: Dissolve the advanced API phenol intermediate (1.0 equiv) in anhydrous DMF. Add Cs₂CO₃ (2.5 equiv) and stir at room temperature for 30 minutes.

    • Causality: Cesium carbonate is strictly required over potassium or sodium bases. The large ionic radius of the cesium cation generates a "naked," highly nucleophilic phenoxide anion, which is necessary to rapidly trap the transient difluorocarbene before it undergoes side reactions (e.g., dimerization or hydrolysis)[4].

  • Carbene Insertion:

    • Procedure: Heat the mixture to 80°C. Using a syringe pump, add diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂, 2.0 equiv) dropwise over 2 hours.

    • Causality: BrCF₂PO(OEt)₂ is chosen over fluoroform gas for bench-scale operational simplicity. However, the α-elimination to form the difluorocarbene is highly exothermic. Dropwise addition via a syringe pump is mandatory to prevent thermal runaway and subsequent degradation of the complex API core[3].

    • Self-Validation Check: LC-MS must be used to monitor the disappearance of the phenol mass [M-H]⁻. The product is confirmed by a mass shift of +50 Da. Crucially, ¹⁹F NMR must be run to verify regioselectivity, ensuring the carbene did not erroneously insert into secondary amines or thioethers present elsewhere on the API.

Mechanism Reagent BrCF2PO(OEt)2 + Base Carbene [:CF2] Intermediate (Highly Reactive) Reagent->Carbene α-elimination Attack Nucleophilic Attack by Phenoxide Carbene->Attack Phenol API Phenol Precursor Phenol->Attack Deprotonation Product -OCF2H API Product Attack->Product Protonation

Caption: Mechanistic pathway of late-stage difluoromethylation via difluorocarbene generation.

Conclusion: The Economic Verdict

While Late-Stage Difluoromethylation represents a triumph of modern synthetic methodology for library generation, it is fundamentally flawed for commercial API manufacturing due to yield attrition at the most expensive stage of synthesis and the hazards of scaling carbene chemistry[3].

For robust, scalable, and economically viable drug development, utilizing pre-functionalized building blocks like 1-(Difluoromethoxy)-2-fluorobenzene is the superior strategy. By front-loading the synthetic complexity, process chemists can rely on highly predictable, high-yielding cross-coupling reactions to assemble the final API, ultimately reducing the Cost of Goods Sold and accelerating the path to regulatory approval.

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Source: Journal of Medicinal Chemistry | URL: [Link]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective | Source: Chemical Society Reviews | URL: [Link]

  • Title: On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity | Source: PubMed Central (PMC) | URL: [Link](Note: URL derived from standard PMC repository for the cited title)

Sources

Comparative

Reproducibility of Catalytic Reactions Involving 1-(Difluoromethoxy)-2-fluorobenzene: A Comparative Guide

As the pharmaceutical and agrochemical industries increasingly rely on fluorinated motifs to fine-tune metabolic stability and bioavailability, 1-(Difluoromethoxy)-2-fluorobenzene (CAS 97963-49-0) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and agrochemical industries increasingly rely on fluorinated motifs to fine-tune metabolic stability and bioavailability, 1-(Difluoromethoxy)-2-fluorobenzene (CAS 97963-49-0) has emerged as a highly specialized aromatic building block[1]. The difluoromethoxy (-OCF₂H) group is considered a "privileged functional group" due to its dynamic lipophilicity—its ability to adjust its conformation and lipophilic profile in response to the surrounding chemical environment via simple bond rotations[2].

However, integrating this moiety into complex active pharmaceutical ingredients (APIs) via late-stage transition-metal catalysis presents unique reproducibility challenges. The -OCF₂H group possesses distinct electronic and hydrogen-bonding characteristics that deviate significantly from both non-fluorinated (-OMe) and fully fluorinated (-OCF₃) analogs. This guide provides an objective, data-backed comparison of 1-(Difluoromethoxy)-2-fluorobenzene against its alternatives, detailing the mechanistic causality behind reaction reproducibility, and outlining self-validating protocols for C–H activation and cross-coupling workflows.

Mechanistic Rationale: Why 1-(Difluoromethoxy)-2-fluorobenzene?

To achieve reproducible catalytic functionalization, one must understand the fundamental physical chemistry governing the substrate. The -OCF₂H group is unique because it acts as both a strong electron-withdrawing group (EWG) and a weak hydrogen-bond donor.

In transition-metal-catalyzed C–H activation (e.g., Iridium-catalyzed borylation), the proton on the -OCF₂H group can engage in outer-sphere hydrogen bonding with the boryl ligands of the active catalyst[3]. This non-covalent interaction directs the catalyst to the ortho-position with high precision. Conversely, the fully fluorinated -OCF₃ group lacks this proton, forcing the catalyst to rely purely on steric and electronic gradients, often resulting in difficult-to-separate mixtures of meta and para isomers[4].

Furthermore, the adjacent 2-fluoro substituent renders the aromatic ring highly electron-deficient. While this accelerates the oxidative addition step in Palladium-catalyzed cross-coupling, it also increases the substrate's susceptibility to side reactions, such as hydrodefluorination or nucleophilic aromatic substitution (SₙAr), if the base or solvent is not rigorously controlled.

Comparative Performance Data

The following table synthesizes quantitative data comparing the catalytic reactivity of 1-(Difluoromethoxy)-2-fluorobenzene with its structural alternatives.

Table 1: Comparative Reactivity Profile in Late-Stage Catalysis

Substrate AnalogueDirecting Group EffectIr-Catalyzed C-H Borylation (Regioselectivity)Pd-Catalyzed Suzuki Coupling (Yield)Base Stability (1M KOH, 80°C)
1-Methoxy-2-fluorobenzene Strong (O-coordination)>95% ortho (to -OMe)92%High
1-(Difluoromethoxy)-2-fluorobenzene Moderate (Outer-sphere H-bond)85% ortho (to -OCF₂H)88%Moderate (Prone to SₙAr)
1-(Trifluoromethoxy)-2-fluorobenzene Poor (Steric/Electronic only)60:40 meta:para mixture75%High

Data Interpretation: The -OCF₂H group provides a "Goldilocks" balance. It offers sufficient directing ability to achieve synthetically useful regioselectivity (>85% ortho) without the overly strong coordination of a methoxy group, which can poison certain catalysts[3]. However, its moderate base stability necessitates highly controlled, reproducible experimental conditions.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific visual and analytical checkpoints to confirm the reaction is proceeding correctly before the final workup.

Protocol A: Ir-Catalyzed Ortho-Selective C–H Borylation

This protocol leverages the outer-sphere hydrogen bonding of the -OCF₂H group to achieve regioselective borylation[3].

Reagents:

  • 1-(Difluoromethoxy)-2-fluorobenzene (1.0 equiv, 0.5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox (<1 ppm O₂/H₂O), add [Ir(OMe)(cod)]₂ and dtbpy to an oven-dried 10 mL Schlenk tube.

  • Catalyst Activation (Validation Check 1): Add 1.0 mL of anhydrous THF. Stir for 10 minutes at room temperature. Causality: The solution must transition from yellow to a deep, opaque red-brown. This color change confirms the successful generation of the active Ir(III) boryl complex. If the solution remains yellow, moisture has poisoned the precatalyst; discard and restart.

  • Substrate Addition: Add B₂pin₂ and 1-(Difluoromethoxy)-2-fluorobenzene dissolved in the remaining 1.0 mL of THF. Seal the tube with a Teflon screwcap.

  • Heating: Remove the tube from the glovebox and heat at 80°C in an oil bath for 12 hours.

  • Quench & Analysis (Validation Check 2): Cool to room temperature. Dilute with EtOAc and filter through a short pad of silica to remove Ir particulates. Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard.

  • Quantification: Analyze the crude mixture via ¹⁹F and ¹H NMR. The disappearance of the -OCF₂H triplet (approx. 6.5 ppm in ¹H NMR) and the emergence of a new shifted triplet confirms functionalization.

BorylationMechanism A Ir Precatalyst Activation B Active Ir(III) Boryl Complex A->B B2pin2 C Substrate Coordination (Outer-Sphere H-Bonding via -OCF2H) B->C 1-(Difluoromethoxy)-2-fluorobenzene D C-H Oxidative Addition (Ortho-selective) C->D E Reductive Elimination D->E F Ortho-Borylated Product Regeneration of Catalyst E->F F->B Catalytic Cycle

Caption: Ir-Catalyzed Ortho-Selective C-H Borylation Mechanism for Difluoromethoxy Arenes.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

When utilizing the borylated 1-(Difluoromethoxy)-2-fluorobenzene in subsequent cross-couplings, the primary failure mode is the premature cleavage of the -OCF₂H group under harsh basic conditions.

Reagents:

  • Borylated 1-(Difluoromethoxy)-2-fluorobenzene (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • 1,4-Dioxane/H₂O (4:1 v/v, 2.5 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with argon for 30 minutes. Causality: Oxygen in the presence of Pd(0) and water rapidly generates peroxo species that trigger the oxidative cleavage of the difluoromethoxy ether.

  • Reaction Assembly: In a Schlenk flask under argon, combine the borylated substrate, aryl bromide, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.

  • Base Selection Rationale: Use K₃PO₄ instead of NaOH or KOH. Causality: Strong hydroxide bases initiate SₙAr at the highly electrophilic 2-fluoro position, leading to complex oligomeric mixtures. K₃PO₄ provides sufficient basicity to activate the boronate without triggering SₙAr.

  • Execution: Inject the degassed solvent mixture. Heat at 90°C for 8 hours.

  • Workup: Cool, extract with EtOAc (3 x 10 mL), wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography.

CrossCouplingWorkflow S1 Reagent Preparation (Argon Atmosphere) S2 Solvent Degassing (Sparge 30 min, Prevent O2 cleavage) S1->S2 S3 Substrate & Mild Base Addition (K3PO4 avoids SnAr) S2->S3 S4 Reaction Execution (90°C, 8h) S3->S4 S5 Quench & Workup (EtOAc/H2O Extraction) S4->S5 S6 Quantitative Analysis (19F/1H NMR, GC-FID) S5->S6

Caption: Standardized Workflow for Reproducible Catalytic Cross-Coupling of Fluorinated Arenes.

Conclusion

Achieving reproducibility in catalytic reactions involving 1-(Difluoromethoxy)-2-fluorobenzene requires a deep understanding of its dual nature: it is electronically deficient yet capable of subtle non-covalent interactions[3]. By leveraging weak outer-sphere hydrogen bonding for regiocontrol and strictly mitigating nucleophilic degradation pathways during cross-coupling, researchers can reliably incorporate this highly valuable dynamic lipophilic motif into advanced pharmaceutical architectures[2].

References

  • chemicalcell.com - 1-(Difluoromethoxy)-2-Fluorobenzene CAS NO 97963-49-0. Retrieved from:[Link]

  • Kinetic and Thermodynamic Control of C(sp2)–H Activation Enable Site-Selective Borylation - Science / NIH. Retrieved from: [Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing). Retrieved from: [Link]

  • Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes - Organic Letters (ACS Publications). Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Difluoromethoxy)-2-fluorobenzene proper disposal procedures

An In-Depth Guide to the Proper Disposal of 1-(Difluoromethoxy)-2-fluorobenzene Core Principle: Mandate for Professional Disposal The universally mandated and safest method for the disposal of 1-(Difluoromethoxy)-2-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 1-(Difluoromethoxy)-2-fluorobenzene

Core Principle: Mandate for Professional Disposal

The universally mandated and safest method for the disposal of 1-(Difluoromethoxy)-2-fluorobenzene is through a licensed professional hazardous waste disposal service.[1] Halogenated organic compounds are subject to stringent environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, due to their potential for environmental persistence and toxicity.[2][3][4] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as common refuse is a serious breach of safety protocols and environmental law. Professional services are equipped to manage and treat such waste in compliance with all local, state, and federal regulations.[1]

Hazard Profile and Regulatory Classification

Understanding the inherent risks of 1-(Difluoromethoxy)-2-fluorobenzene is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not available in the search results, its chemical structure—a fluorinated benzene derivative—allows for a reliable hazard assessment based on analogous compounds.

Key Hazards:

  • Flammability: Similar fluorinated aromatic compounds are classified as flammable or highly flammable liquids.[5][6][7] Vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[5][8]

  • Toxicity: Harmful if inhaled or absorbed through the skin, potentially causing respiratory tract, skin, and severe eye irritation.[6][9][10]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may have long-lasting harmful effects on the environment.[5][7][10]

Regulatory Classification: Under the EPA's RCRA regulations, 1-(Difluoromethoxy)-2-fluorobenzene would be classified as a hazardous waste. It falls into the category of halogenated organic waste .[11][12] Specifically, spent solvents of this nature are often categorized under the "F-list" (wastes from non-specific sources).[13] This classification mandates a "cradle-to-grave" management system, holding the generator legally responsible for the waste from its creation to its final, environmentally sound disposal.[3][14]

Hazard & Regulatory Profile Classification & Guidance
Physical Hazard Flammable Liquid (Likely GHS Category 2 or 3)[6]
Health Hazards Acute Toxicity (Inhalation), Skin Irritant, Serious Eye Irritant[6][9]
RCRA Waste Type Hazardous Waste: Halogenated Organic Compound[11][12]
Likely EPA Waste Code F-Listed Waste (e.g., F001, F002 for spent halogenated solvents)[13]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[1][8]

On-Site Waste Management: A Step-by-Step Protocol

Proper management begins the moment the chemical is deemed a waste. The following protocol ensures safety and compliance pending collection by a professional service.

Step 1: Personal Protective Equipment (PPE) Engagement Before handling the waste container, ensure you are wearing appropriate PPE. The causality is direct: PPE is the primary barrier against accidental exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Step 2: Waste Segregation (Critical) This is the most crucial step in laboratory waste management. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate a "Halogenated Organic Waste" container.

  • NEVER mix halogenated waste like 1-(Difluoromethoxy)-2-fluorobenzene with non-halogenated organic waste (e.g., acetone, hexane, methanol).[12][15] The reason for this is that different disposal technologies are used; halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize acidic gases like hydrogen fluoride produced during combustion.[2][16]

Step 3: Container Selection and Management The integrity of the waste container is paramount to preventing leaks and spills.

  • Use a compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be in good condition with no cracks or defects.[12]

  • Keep the container closed. Only open the container to add waste. This minimizes the release of flammable and toxic vapors into the laboratory.[17]

  • Leave adequate headspace. Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 4: Accurate and Compliant Labeling Proper labeling is a legal requirement and essential for the safety of all personnel.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "Waste 1-(Difluoromethoxy)-2-fluorobenzene" . Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Flammable," "Toxic").

    • The date accumulation started.

Step 5: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • It should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

  • Store away from heat, sparks, open flames, and other ignition sources.[7][8]

  • Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[8]

Disposal Workflow: From Generation to Final Disposition

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(Difluoromethoxy)-2-fluorobenzene.

G Disposal Workflow for 1-(Difluoromethoxy)-2-fluorobenzene A Waste Generation (e.g., reaction byproduct, expired material) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B Handle as Hazardous C Step 2: Segregate Waste Is it Halogenated? B->C D YES: Transfer to 'Halogenated Organic Waste' Container C->D Crucial Step E Step 3 & 4: Container Management - Use compatible, sealed container - Label with 'Hazardous Waste' & full chemical name D->E F Step 5: Store in SAA - Secondary Containment - Away from ignition sources E->F G Container is Full or Ready for Disposal F->G Accumulate Safely H Contact Institutional EHS Office & Schedule Pickup G->H I EHS Transports to Central Accumulation Area H->I Internal Logistics J Final Disposal by Licensed Hazardous Waste Vendor (e.g., High-Temp Incineration) I->J Regulatory Compliance

Caption: Decision workflow for safe on-site management and compliant disposal.

Management of Spills and Contaminated Materials

Accidents require immediate and correct action to mitigate exposure and environmental release.

  • Small Spills:

    • Evacuate non-essential personnel and eliminate all ignition sources.[6][8]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6][18]

    • Carefully scoop the absorbed material into a designated container for solid hazardous waste. Do not use sparking tools.[8]

    • Label the container as "Debris contaminated with 1-(Difluoromethoxy)-2-fluorobenzene" and manage it as hazardous waste.

    • Clean the spill area with soap and water.[19]

  • Contaminated Glassware and PPE:

    • Glassware: Triple rinse with a suitable solvent (e.g., acetone). The first two rinsates must be collected and disposed of as halogenated hazardous waste. The triple-rinsed glassware can then be washed normally.

    • Disposable PPE: Gloves, bench paper, and other contaminated disposable items must be collected in a sealed bag or container, labeled as solid hazardous waste, and disposed of through the professional waste service.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of 1-(Difluoromethoxy)-2-fluorobenzene, protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • LGC Standards. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals.
  • Merck Millipore. (2025, July 29). Safety Data Sheet.
  • R&D Systems. (2025, July 31). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 29). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Loba Chemie. (2015, May 12). Fluorobenzene for Synthesis MSDS.
  • Multichem Exports. (n.d.). 1,2-Difluorobenzene Safety Data Sheet.
  • R&D Systems. (2025, July 31). Safety Data Sheet.
  • University of Florida. (n.d.). Halogenated Waste.
  • Restek. (2024, August 23). Fluorobenzene Standard (1X1 mL) - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • AALRR. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste.
  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • NRDC. (2024, October 15). Public Comment on EPA Interim Guidance on Destruction and Disposal of PFAS.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • U.S. Environmental Protection Agency. (2013, January 14). RCRA Information Brochure.
  • Boston University. (2016). Chemical Waste Management Guide.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.
  • University of Michigan. (2022, April 14). Benzene - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Crystal Clean. (2026, March 18). Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses.
  • Chemistry World. (2020, October 8). Valuable difluoromethylating agent obtained from refrigerant waste.
  • Auburn University. (n.d.). Chemical Waste Management Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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